Deacetyl Vinorelbine Sulfate Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄₃H₅₄N₄O₁₁S |
|---|---|
Molecular Weight |
834.97 |
Synonyms |
O4-Deacetyl-3’,4’-didehydro-4’-deoxy-C’-norvincaleukoblastine Sulfate Salt; Desacetylnavelbine Sulfate Salt; O-Deacetylnavelbine Sulfate Salt; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Deacetyl Vinorelbine Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Vinorelbine, the principal and sole active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, exerts its potent antitumor effects through the disruption of microtubule dynamics, a critical process for cell division. This technical guide delineates the mechanism of action of Deacetyl Vinorelbine Sulfate Salt, leveraging the extensive research conducted on its parent compound, Vinorelbine. As a potent anti-mitotic agent, Deacetyl Vinorelbine's activity is centered on its interaction with tubulin, leading to the inhibition of microtubule polymerization. This interference with the microtubule machinery triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides a comprehensive overview of the molecular interactions, cellular consequences, and key signaling pathways involved, supported by experimental protocols and quantitative data to facilitate further research and drug development.
Introduction
Vinorelbine is a third-generation vinca alkaloid widely used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer.[1] Following administration, Vinorelbine undergoes hepatic metabolism, primarily yielding 4-O-deacetylvinorelbine (Deacetyl Vinorelbine).[2] Crucially, Deacetyl Vinorelbine is not an inactive byproduct but has been demonstrated to be the major active metabolite, possessing antitumor activity similar to its parent compound.[2][3] Therefore, a thorough understanding of the mechanism of action of Deacetyl Vinorelbine is paramount for optimizing its therapeutic application and for the development of novel anti-cancer strategies. This guide will detail this mechanism, with the understanding that it mirrors that of Vinorelbine.
Core Mechanism of Action: Inhibition of Microtubule Polymerization
The primary molecular target of Deacetyl Vinorelbine is tubulin, the heterodimeric protein subunit of microtubules. By binding to β-tubulin at the vinca-binding domain, located near the positive end of the microtubules, Deacetyl Vinorelbine disrupts the delicate equilibrium of microtubule assembly and disassembly.[4] This interaction inhibits the polymerization of tubulin into microtubules.[5]
At high concentrations, Deacetyl Vinorelbine actively promotes microtubule depolymerization and the destruction of the mitotic spindle.[4] At lower, clinically relevant concentrations, it suppresses microtubule dynamics by reducing the rate and extent of microtubule growth and shortening.[4] This leads to a state where microtubules spend more time in an attenuated, non-dynamic state, effectively capping their ends and preventing their proper function.[4]
Mandatory Visualization 1: Microtubule Disruption by Deacetyl Vinorelbine
Caption: Disruption of microtubule dynamics by Deacetyl Vinorelbine.
Cellular Consequences of Microtubule Disruption
The inhibition of microtubule dynamics by Deacetyl Vinorelbine has profound consequences for cellular function, primarily affecting rapidly dividing cancer cells.
Mitotic Arrest
The most immediate and well-characterized effect is the disruption of the mitotic spindle, a microtubule-based structure essential for the segregation of chromosomes during mitosis.[1] The failure of proper spindle formation leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. The molecular mechanisms connecting microtubule disruption to apoptosis are complex and involve the modulation of key signaling pathways. One critical event is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[6] This leads to an increase in the pro-apoptotic protein Bax, altering the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Mandatory Visualization 2: Signaling Pathway to Apoptosis
Caption: Signaling pathway from microtubule disruption to apoptosis.
Quantitative Data
While direct comparative studies on Deacetyl Vinorelbine are limited, the antitumor activity is known to be similar to Vinorelbine. The following tables summarize key quantitative data for Vinorelbine, which can be considered representative of Deacetyl Vinorelbine's activity.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay System | IC50 | Reference |
| Vinorelbine | Purified tubulin | 0.80 µM | [7] |
| Vinblastine | Purified tubulin | 0.54 µM | [7] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Vinorelbine) | Reference |
| A549 | Non-small cell lung cancer | Varies (µM range) | [8] |
| B-CLL | B-chronic lymphatic leukemia | 4 ng/ml to 83 µg/ml | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of vinca alkaloids like Deacetyl Vinorelbine.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified tubulin, G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol), this compound at various concentrations.
-
Procedure:
-
On ice, add tubulin to pre-chilled G-PEM buffer.
-
Add Deacetyl Vinorelbine or vehicle control to the tubulin solution.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Measure the change in absorbance over time, typically every minute for 60 minutes.
-
-
Data Analysis: The rate of polymerization is determined by the slope of the linear portion of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.
Mandatory Visualization 3: Tubulin Polymerization Assay Workflow
References
- 1. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oral versus intravenous vinorelbine: clinical safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of vinorelbine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetyl Vinorelbine Sulfate Salt: A Core Technical Guide on its Role as the Primary Metabolite of Vinorelbine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Deacetyl Vinorelbine, the primary and pharmacologically active metabolite of the chemotherapeutic agent Vinorelbine. Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Its clinical efficacy and toxicity are intrinsically linked to its metabolic fate. This document elucidates the metabolic conversion of Vinorelbine to Deacetyl Vinorelbine, detailing the enzymatic pathways involved, comparative pharmacological activity, and analytical methodologies for its quantification. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.
Introduction
Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] The biotransformation of Vinorelbine is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity profile. While several metabolites of Vinorelbine have been identified, 4-O-deacetylvinorelbine (Deacetyl Vinorelbine) is recognized as the principal metabolite in humans.[2] Notably, Deacetyl Vinorelbine is not an inactive byproduct; it exhibits antitumor activity comparable to its parent compound, Vinorelbine.[2] Understanding the nuances of this metabolic conversion is paramount for optimizing Vinorelbine therapy, predicting drug-drug interactions, and exploring the therapeutic potential of the metabolite itself.
Metabolic Pathway of Vinorelbine to Deacetyl Vinorelbine
The metabolic conversion of Vinorelbine to Deacetyl Vinorelbine is a phase I biotransformation reaction. This process is primarily catalyzed by two main enzyme families: cytochrome P450 (CYP) enzymes and carboxylesterases (CES).
Role of Cytochrome P450 Enzymes
The initial understanding of Vinorelbine metabolism pointed towards the central role of the cytochrome P450 system, particularly the CYP3A4 isoform, which is abundantly expressed in the liver and intestine. CYP3A4 is responsible for the metabolism of a vast array of xenobiotics, and its involvement in Vinorelbine metabolism has significant implications for drug-drug interactions.
Role of Carboxylesterases
More recent investigations have revealed a significant contribution of carboxylesterases to the deacetylation of Vinorelbine. Specifically, carboxylesterase 2 (CES2) has been identified as a key enzyme in this pathway.[3] This finding adds another layer of complexity to the metabolic profile of Vinorelbine and suggests that variations in CES2 activity could also influence patient outcomes.
The following diagram illustrates the primary metabolic conversion of Vinorelbine.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Deacetyl Vinorelbine Sulfate Salt in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of deacetyl vinorelbine sulfate salt, the primary and most active metabolite of the chemotherapeutic agent vinorelbine, in cancer cells. This document details its mechanism of action, summarizes its cytotoxic effects, and outlines the key signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for researchers investigating its anticancer properties.
Core Mechanism of Action: Microtubule Destabilization
Deacetyl vinorelbine, like its parent compound vinorelbine, exerts its anticancer effects primarily by interfering with microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.[1][2]
The core mechanism involves:
-
Binding to Tubulin: Deacetyl vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, near the positive end of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.[3]
-
Disruption of Mitotic Spindle: The interference with microtubule formation disrupts the proper assembly and function of the mitotic spindle.[2]
-
Mitotic Arrest: Consequently, cancer cells are arrested in the M (mitosis) and S (synthesis) phases of the cell cycle, leading to cell death.[2]
At high concentrations, deacetyl vinorelbine stimulates microtubule depolymerization, while at lower concentrations, it can suppress microtubule dynamics, including the rates of growth and shortening.[3][4]
Figure 1. Mechanism of microtubule destabilization by Deacetyl Vinorelbine.
Data Presentation: In Vitro Cytotoxicity
Deacetyl vinorelbine has been shown to possess antitumor activity similar to its parent compound, vinorelbine.[1] The following tables summarize the available quantitative data on the cytotoxic effects of deacetyl vinorelbine and vinorelbine in various cell lines.
Table 1: IC50 Value for 4-O-Deacetylvinorelbine
| Cell Line | Cell Type | Assay Duration | IC50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 96 h | 1.23 | [5] |
Note: While HUVEC are not cancer cells, this data indicates the potent biological activity of the metabolite.
Table 2: Representative IC50 Values for Vinorelbine in Various Cancer Cell Lines
Given that 4-O-deacetylvinorelbine is the primary active metabolite, the extensive data available for vinorelbine provides a strong indication of the expected activity of its deacetylated form across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| COLO-829 | Skin Cancer (Melanoma) | 0.000475 |
| HT-144 | Skin Cancer (Melanoma) | 0.000849 |
| BB30-HNC | Head and Neck Cancer | 0.000977 |
| TE-9 | Esophageal Cancer | 0.001078 |
| RKO | Colorectal Cancer | 0.001173 |
| NB4 | Acute Myeloid Leukemia | 0.001213 |
| ALL-SIL | T-cell Leukemia | 0.001622 |
| LC-2-ad | Lung Adenocarcinoma | 0.001652 |
| TOV-112D | Ovarian Cancer | 0.001686 |
| HGC-27 | Stomach Cancer | 0.001688 |
| COLO-205 | Colorectal Cancer | 0.001738 |
| NCI-H522 | Lung Adenocarcinoma | 0.001861 |
| SNU-398 | Liver Cancer | 0.001964 |
| A549 | Lung Carcinoma | 50.13 |
Source: Genomics of Drug Sensitivity in Cancer Project and other cited literature.[2][6]
Modulation of Signaling Pathways
The biological activity of deacetyl vinorelbine extends beyond microtubule disruption, influencing several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
Apoptosis Induction: Deacetyl vinorelbine is a potent inducer of apoptosis. This process is mediated through the modulation of the Bcl-2 family of proteins. It can lead to the inactivation of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death.[1]
-
p53-Dependent and Independent Pathways: The induction of apoptosis can occur through both p53-dependent and independent mechanisms. In p53 wild-type cells, vinorelbine has been shown to up-regulate p53 expression.[7][8] However, it can also induce apoptosis in cells with mutated or absent p53.[7]
-
BIM-Mediated Apoptosis: In some contexts, particularly in cells lacking the APC tumor suppressor, vinorelbine can induce cell death during interphase, independent of mitotic arrest. This is associated with the recruitment of the pro-apoptotic protein BIM to the mitochondria.[9][10]
-
EGFR Downstream Signaling: In non-small cell lung cancer (NSCLC) cells, vinorelbine has been shown to block the phosphorylation of key downstream effectors of the EGFR pathway, including AKT, ERK, JNK, and p38, which are critical for tumor growth and survival.[11]
Figure 2. Signaling pathways modulated by Deacetyl Vinorelbine.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assays
Materials:
-
Treated and untreated cells on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and for the appropriate time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add DAPI staining solution to the coverslips and incubate for 5-10 minutes at room temperature in the dark.
-
Mounting: Wash the coverslips twice with PBS and mount them on microscope slides with a drop of mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as brightly stained bodies.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Cell Lysis: Harvest approximately 1-5 x 10^6 cells and lyse them in lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
DNA Extraction: Extract the DNA using an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge and collect the aqueous phase.
-
DNA Precipitation: Precipitate the DNA by adding two volumes of cold 100% ethanol and 1/10th volume of 3 M sodium acetate. Incubate at -20°C overnight.
-
DNA Pellet Washing: Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.
-
DNA Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs indicates apoptosis.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-BIM, anti-p-AKT, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vitro Microtubule Polymerization Assay
Materials:
-
Purified tubulin
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP
-
This compound
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin in G-PEM buffer with GTP.
-
Drug Addition: Add various concentrations of this compound or a vehicle control to the wells.
-
Initiation of Polymerization: Initiate microtubule polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Measure the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance versus time to visualize the effect of deacetyl vinorelbine on the rate and extent of tubulin polymerization.
Figure 3. Experimental workflow for characterizing Deacetyl Vinorelbine's activity.
Conclusion
This compound, the primary active metabolite of vinorelbine, demonstrates significant antitumor activity in a variety of cancer cell models. Its primary mechanism of action is the disruption of microtubule dynamics, leading to mitotic arrest and the induction of apoptosis. This activity is further mediated by the modulation of key signaling pathways, including the p53 and Bcl-2 families of proteins, as well as the EGFR downstream signaling cascade. The provided experimental protocols offer a robust framework for the continued investigation and characterization of this potent anticancer compound. Further research focusing on a broader range of cancer cell lines will be beneficial to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. [Properties of antitumor activity of vinorelbine tartrate, a new vinca alkaloid antitumor agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Vinorelbine on M2 Macrophages in Non-Small Cell Lung Cancer [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Vinorelbine in Non-Small Cell Lung Cancer: Real-World Data From a Single-Institution Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Deacetyl Vinorelbine Sulfate Salt: A Technical Guide to Tubulin Binding and Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data specifically for deacetyl vinorelbine sulfate salt regarding its direct interaction with tubulin and its precise effects on microtubule dynamics is limited. Deacetylvinorelbine is a known active metabolite of vinorelbine.[1] This guide will provide an in-depth overview of the tubulin binding properties and effects on microtubule dynamics of the parent compound, vinorelbine, as a representative Vinca alkaloid. The experimental protocols provided are standard methods that can be adapted to study this compound.
Introduction to Deacetyl Vinorelbine and its Target: Tubulin
Deacetyl vinorelbine is an active metabolite of vinorelbine, a semi-synthetic Vinca alkaloid used in cancer chemotherapy.[1] Like other Vinca alkaloids, its mechanism of action is primarily centered on the disruption of microtubule function, which is critical for cell division, intracellular transport, and maintenance of cell structure.[2][3] The primary molecular target of these compounds is tubulin, the protein subunit that polymerizes to form microtubules.
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers.[4] Their ability to rapidly grow and shrink, a process known as dynamic instability, is essential for their cellular functions, particularly the formation and function of the mitotic spindle during cell division.[5] By interfering with microtubule dynamics, Vinca alkaloids can arrest cells in mitosis, ultimately leading to apoptotic cell death.[1][2]
Tubulin Binding and Affinity of Vinorelbine
Vinorelbine binds to the β-tubulin subunit at the so-called "Vinca domain," which is located near the positive end of the microtubule.[2][6] This binding is reversible and induces a conformational change in the tubulin dimer.[2] Nuclear magnetic resonance (NMR) spectroscopy studies have revealed the presence of specific binding sites for vinorelbine on the α/β-tubulin dimer with a dissociation constant (Kd) of less than 10⁻⁵ M.[7][8]
The binding of vinorelbine to tubulin heterodimers is the initial step in a process that leads to the formation of spiral aggregates of tubulin rather than functional microtubules, especially at higher concentrations.[9][10] The overall affinity of Vinca alkaloids for tubulin is a combination of their affinity for individual tubulin dimers (K₁) and the affinity of the drug-liganded dimers for the growing polymer spiral (K₂).[9]
Table 1: Quantitative Data on Vinorelbine-Tubulin Interaction
| Parameter | Value | Reference |
| Binding Sites on α/β-tubulin dimer | 2.6 - 2.7 | [7][8] |
| Dissociation Constant (Kd) | < 10⁻⁵ M | [7][8] |
| Overall Affinity (K₁K₂) for tubulin (in the presence of GTP) | ~2 x 10¹¹ M⁻¹ | [10] |
Impact of Vinorelbine on Microtubule Dynamics
Vinorelbine's interaction with tubulin has profound effects on the dynamic instability of microtubules. At low concentrations, it does not cause a net depolymerization of microtubules but rather suppresses their dynamic behavior.[11][12] This includes slowing the rate of microtubule growth (polymerization) and shortening (depolymerization), and increasing the amount of time microtubules spend in a paused state.[2][12]
At higher concentrations, vinorelbine promotes microtubule disassembly.[2] The concentration at which vinorelbine inhibits microtubule polymerization by 50% (IC₅₀) has been determined to be approximately 0.80 µM.[11][13]
Table 2: Effects of Vinorelbine on Microtubule Dynamic Instability Parameters
| Dynamic Instability Parameter | Effect of Vinorelbine | Reference |
| Growth Rate | Decreased | [11][12] |
| Shortening Rate | Not significantly reduced | [12] |
| Growth Duration | Increased | [12] |
| Shortening Duration | Reduced | [12] |
| Time in Attenuated State | Increased | [2] |
| IC₅₀ for Polymerization Inhibition | 0.80 µM | [11][13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with tubulin and their effects on microtubule dynamics.
Tubulin Polymerization Assay
This assay measures the extent of microtubule formation over time by monitoring the increase in turbidity (light scattering) of a tubulin solution.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
This compound (or other test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, half-area, clear-bottom plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.
-
Prepare serial dilutions of the this compound in General Tubulin Buffer. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., nocodazole) and a positive control for stabilization (e.g., paclitaxel).
-
On ice, add the diluted compounds to the wells of the 96-well plate.
-
Add the cold tubulin solution to each well to initiate the reaction. The final volume should be consistent across all wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The IC₅₀ value can be determined by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the compound concentration.[1][10][14]
Microtubule Cosedimentation Assay
This assay determines the binding of a compound to microtubules by separating microtubules and their bound ligands from unbound components via ultracentrifugation.
Materials:
-
Purified tubulin
-
General Tubulin Buffer (as above)
-
GTP stock solution (10 mM)
-
Taxol (paclitaxel) for microtubule stabilization
-
Glycerol cushion (e.g., 60% glycerol in General Tubulin Buffer)
-
This compound (or other test protein/compound)
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerize tubulin into microtubules by incubating it with GTP at 37°C for 30 minutes.
-
Stabilize the microtubules by adding taxol to a final concentration of 20 µM and incubating for another 10 minutes at 37°C.
-
Incubate the stabilized microtubules with varying concentrations of this compound for 30 minutes at room temperature. Include a control with no microtubules to check for compound precipitation.
-
Carefully layer the reaction mixtures onto a glycerol cushion in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the microtubules and any bound compound.
-
Carefully collect the supernatant.
-
Wash the pellet with warm General Tubulin Buffer and then resuspend it in a suitable buffer.
-
Analyze the supernatant and pellet fractions by SDS-PAGE to visualize the tubulin and, if it is a protein, the test compound. The amount of small molecule compound in each fraction can be quantified using appropriate analytical techniques like HPLC.[12][15][16][17]
In Vitro Microtubule Dynamics Assay by Microscopy
This assay directly visualizes the effect of a compound on the dynamic instability of individual microtubules using fluorescence microscopy, often with Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Fluorescently labeled tubulin (e.g., rhodamine-labeled)
-
Unlabeled tubulin
-
GMPCPP (a non-hydrolyzable GTP analog) for creating stable microtubule "seeds"
-
Microscope slides and coverslips
-
TIRF microscope with a temperature-controlled stage
-
Image analysis software for tracking microtubule ends (kymograph analysis)
Procedure:
-
Prepare stable, fluorescently labeled microtubule seeds by polymerizing a mixture of labeled and unlabeled tubulin with GMPCPP.
-
Create a flow chamber by assembling a slide and coverslip.
-
Immobilize the microtubule seeds onto the coverslip surface.
-
Prepare a reaction mixture containing a low concentration of fluorescently labeled tubulin, a higher concentration of unlabeled tubulin, GTP, and the desired concentration of this compound (or vehicle control).
-
Introduce the reaction mixture into the flow chamber, which is maintained at 37°C on the microscope stage.
-
Acquire time-lapse images of the growing and shrinking microtubules using the TIRF microscope.
-
Generate kymographs (space-time plots) from the time-lapse movies.
-
From the kymographs, measure the rates of microtubule growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).[4][11]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and its interaction with microtubules.
Figure 1: Mechanism of action of Vinca alkaloids like deacetyl vinorelbine.
Figure 2: Experimental workflow for characterizing a tubulin-binding agent.
Figure 3: Simplified signaling pathway initiated by microtubule disruption.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.library.albany.edu [search.library.albany.edu]
- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 7. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Differential binding to the alpha/beta-tubulin dimer of vinorelbine and vinflunine revealed by nuclear magnetic resonance analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Microtubule co-sedimentation assay [bio-protocol.org]
- 16. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [en.bio-protocol.org]
- 17. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
Technical Guide: Apoptosis Induction Pathways of Deacetyl Vinorelbine Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyl Vinorelbine Sulfate Salt, the primary and active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, is a potent anti-mitotic agent.[1][2] Like its parent compound, Deacetyl Vinorelbine exerts its cytotoxic effects primarily by inhibiting microtubule polymerization, leading to cell cycle arrest and subsequent induction of apoptosis.[3] This technical guide provides an in-depth exploration of the molecular pathways through which this compound induces programmed cell death, offering valuable insights for researchers in oncology and drug development. The apoptotic mechanisms of Vinorelbine have been extensively studied, and given that Deacetyl Vinorelbine is its principal active form, the pathways described herein are considered to be highly relevant to the metabolite.
Core Mechanism of Action: Microtubule Disruption
The fundamental mechanism of action for vinca alkaloids, including Deacetyl Vinorelbine, is the disruption of microtubule dynamics. By binding to tubulin, the compound inhibits the assembly of microtubules. This interference with the microtubule network leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. Prolonged mitotic arrest triggers cellular stress signals that ultimately converge on the apoptotic machinery.
Signaling Pathways of Apoptosis Induction
This compound induces apoptosis through a complex interplay of signaling cascades, primarily involving the intrinsic and extrinsic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for apoptosis induction by Deacetyl Vinorelbine. This pathway is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
-
Regulation by the Bcl-2 Family: The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bid).[4] Deacetyl Vinorelbine treatment can lead to a shift in the balance between these proteins, favoring apoptosis. This can be achieved by down-regulating the expression of anti-apoptotic members like Bcl-2 and up-regulating pro-apoptotic members.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[6] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.[6]
-
Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the downstream events of apoptosis.[7]
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is predominant, evidence also suggests the involvement of the extrinsic pathway in Vinorelbine-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
-
Death Receptor Activation: Although not the primary mechanism, Deacetyl Vinorelbine can sensitize cells to death receptor-mediated apoptosis.
-
Caspase-8 Activation: The engagement of death receptors leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated.
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate executioner caspases. Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, thus amplifying the apoptotic signal.
Role of p53
The tumor suppressor protein p53 can play a role in Vinorelbine-induced apoptosis, although the dependency on p53 appears to be cell-type specific. In some cancer cells, Vinorelbine treatment leads to the upregulation of p53, which can transcriptionally activate pro-apoptotic genes like Bax.[5] However, apoptosis can also be induced in p53-mutant or -null cells, indicating the existence of p53-independent pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of Vinorelbine and its deacetylated metabolite.
Table 1: IC50 Values of Vinorelbine in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| HUVEC | Endothelial | 1.23 nmol/l | 96 | [8] |
| HUVEC | Endothelial | 32 mmol/l | 24 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 142.6 nM (in combination) | Not Specified | [9] |
| SBC-3 | Small Cell Lung Cancer | Synergistic with docetaxel | 96 | [10] |
Table 2: Effects of Vinorelbine on Apoptosis-Related Protein Expression in A549 Cells
| Protein | Change in Expression/Activity | Reference |
| Cleaved Caspase-3 | Increased | [11] |
| Cleaved Caspase-7 | Increased | [11] |
| Cleaved PARP-1 | Increased | [11] |
| Phosphorylated Bcl-2 | Increased | [11] |
| Phosphorylated Bcl-xL | Increased | [11] |
Note: The data for A549 cells were obtained from a study investigating the combination of Vinorelbine with another agent, B7E2. The changes are indicative of Vinorelbine's role in activating the apoptotic cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12][13][14][15][16]
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.[17][18][19][20][21]
-
Cell Treatment and Harvesting: Treat cells with this compound. After the incubation period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.[22][23][24][25]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, the principal active metabolite of Vinorelbine, induces apoptosis in cancer cells through multifaceted signaling pathways. The primary trigger is the disruption of microtubule dynamics, leading to mitotic arrest. This event initiates a cascade of apoptotic signals, predominantly through the intrinsic mitochondrial pathway, which is characterized by the modulation of Bcl-2 family proteins, cytochrome c release, and the activation of caspase-9 and the executioner caspases. The extrinsic pathway and p53 signaling can also contribute to the apoptotic response in a context-dependent manner. A thorough understanding of these pathways is crucial for the strategic development of novel anti-cancer therapies and for optimizing the clinical use of Vinorelbine and its derivatives. The experimental protocols provided in this guide offer a robust framework for further elucidating the precise molecular mechanisms of this compound and for evaluating its therapeutic potential.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamic acid enhances vinorelbine-induced cytotoxicity in MDA-MB-231 cells through modulation of PTEN and ATG5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of docetaxel with cisplatin or vinorelbine on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. blog.cellsignal.com [blog.cellsignal.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetyl Vinorelbine Sulfate Salt: An In-Depth Technical Guide on its Impact on Tumor Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Vinorelbine, the primary and pharmacologically active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, plays a crucial role in the anti-neoplastic activity of its parent compound. This technical guide provides a comprehensive overview of the effects of Deacetyl Vinorelbine Sulfate Salt on the cell cycle progression of tumor cells. By interfering with microtubule dynamics, Deacetyl Vinorelbine, like other vinca alkaloids, induces a potent mitotic arrest, primarily at the G2/M phase, leading to the inhibition of cell proliferation and induction of apoptosis. This document details the underlying mechanisms, presents available quantitative data, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Introduction
Vinca alkaloids are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the assembly of microtubules, essential components of the mitotic spindle. Vinorelbine, a third-generation semi-synthetic vinca alkaloid, is widely used in the treatment of non-small cell lung cancer and breast cancer. Following administration, Vinorelbine is metabolized in the liver, primarily by CYP3A4 enzymes, to its main active metabolite, 4-O-deacetylvinorelbine. This metabolite has demonstrated anti-tumor activity comparable to that of Vinorelbine itself. This guide focuses specifically on the cellular and molecular consequences of this compound on the cell cycle of tumor cells.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of Deacetyl Vinorelbine, mirroring that of Vinorelbine and other vinca alkaloids, is the inhibition of microtubule polymerization. This is achieved through its binding to tubulin, the protein subunit of microtubules. This interaction prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. The disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis.[1][2]
Key mechanistic steps include:
-
Binding to Tubulin: Deacetyl Vinorelbine binds to the β-tubulin subunit at the vinca domain, preventing its polymerization into microtubules.
-
Inhibition of Mitotic Spindle Formation: The lack of functional microtubules inhibits the assembly of the mitotic spindle.
-
Metaphase Arrest: Without a proper mitotic spindle, chromosomes cannot align correctly at the metaphase plate, leading to an arrest at the metaphase stage of mitosis.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Analysis of Cell Cycle Arrest
The hallmark of Deacetyl Vinorelbine's effect on tumor cells is the accumulation of cells in the G2/M phase of the cell cycle. While specific quantitative data for a wide range of tumor cell lines treated with this compound is limited in publicly available literature, studies on the parent compound, Vinorelbine, provide a strong indication of the expected effects. The following table summarizes representative data on the cell cycle distribution of tumor cells following treatment with vinca alkaloids.
| Cell Line | Treatment Concentration | Duration of Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| HUVEC | 1 µmol/L Vinorelbine | 24 hours | Decreased | No Significant Change | Increased | [3] |
| Cervical Cancer (HeLa) | Dose-dependent Silibinin | 24 hours | Not specified | Not specified | Remarkable accumulation | [4] |
| NSCLC (A549) | 30 µM Bavachinin | 24 hours | Not specified | Not specified | 17.64% to 63.70% | [5] |
| Bladder Cancer (T24) | 160 µM Genistein | 48 hours | Not specified | Not specified | Two-fold increase | [6] |
Note: The data presented for compounds other than Vinorelbine are to illustrate the typical magnitude of G2/M arrest induced by agents that target this phase of the cell cycle. Specific percentages for Deacetyl Vinorelbine will vary depending on the cell line and experimental conditions.
Experimental Protocols
The analysis of cell cycle progression following treatment with this compound is primarily conducted using flow cytometry. This technique allows for the quantification of DNA content in a population of cells, thereby providing a distribution of cells in the different phases of the cell cycle.
General Experimental Workflow for Cell Cycle Analysis
References
- 1. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing versus destabilizing the microtubules: a double-edge sword for an effective cancer treatment option? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Deacetyl Vinorelbine Sulfate Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Vinorelbine, a principal active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, is a compound of significant interest in oncological research. Understanding its physicochemical properties is paramount for its analytical method development, formulation design, and pharmacokinetic evaluation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Deacetyl Vinorelbine Sulfate Salt. Due to the limited availability of direct experimental data for the sulfate salt, this document also includes computed data for the free base and information on the tartrate salt for comparative purposes. Detailed experimental protocols for its quantification in biological matrices are also presented.
Introduction
Vinorelbine is a widely used chemotherapeutic agent, and its metabolic pathway is crucial for understanding its efficacy and toxicity profile. Deacetyl Vinorelbine is one of its major metabolites, demonstrating significant antitumor activity. The sulfate salt of this metabolite is often used as a reference standard in analytical studies. This guide aims to consolidate the available physicochemical data for this compound to support ongoing research and development efforts.
Chemical Identity
Deacetyl Vinorelbine is structurally similar to its parent compound, Vinorelbine, with the key difference being the absence of an acetyl group.
Chemical Structure
Caption: Metabolic Conversion of Vinorelbine.
Molecular Formula and Weight
The molecular formula and weight vary depending on the salt form and isotopic labeling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |
| 4-O-deacetyl vinorelbine (Free Base) | C₄₃H₅₂N₄O₇ | 736.9 | [1][2][3][4] |
| [D3]-Deacetylvinorelbine sulfate salt | C₄₃H₅₁D₃N₄O₁₁S | 838.00 | [5] |
| This compound | C₄₃H₅₄N₄O₁₁S | 834.97 | [6][7] |
| 4-O-Deacetylvinorelbine tartrate | C₄₃H₅₂N₄O₇·2C₄H₆O₆ | Not explicitly stated, but free base is 736.38 |
Physicochemical Properties
Direct experimental data for this compound is scarce. The following tables summarize the available information from various sources, including supplier data, computed values for the free base, and data for the tartrate salt.
General Properties
| Property | This compound | [D3]-Deacetylvinorelbine sulfate salt | 4-O-Deacetylvinorelbine tartrate | Source |
| Appearance | White solid | White solid | Light Yellow to Off-White Powder | [5] |
| Purity | - | Chemical purity 95%; Isotopic Enrichment 98% | - | [5] |
Solubility
| Solvent | [D3]-Deacetylvinorelbine sulfate salt | Source |
| DMSO | Soluble | [5] |
| Methanol (MeOH) | Soluble | [5] |
Computed Physicochemical Properties (for 4-O-deacetyl vinorelbine - Free Base)
The following data from PubChem are computationally generated and should be considered as estimates.
| Property | Value | Source |
| XLogP3 | 3.6 | [1][4] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 11 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 736.38360001 Da | [1][4] |
| Monoisotopic Mass | 736.38360001 Da | [1][4] |
| Topological Polar Surface Area | 128 Ų | [1][4] |
| Heavy Atom Count | 54 | |
| Formal Charge | 0 | |
| Complexity | 1570 | [1][4] |
No experimental data for melting point or pKa for the sulfate salt or the free base was found in the public domain.
Stability
Specific stability studies on this compound are not widely published. However, information regarding the stability of its parent compound, Vinorelbine, can provide some context, though direct extrapolation is not recommended. Biological samples containing Deacetyl Vinorelbine have been shown to be stable when stored at -80°C for up to 2 years.
Experimental Protocols
The quantification of Deacetyl Vinorelbine is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical approach.
HPLC-UV Method for Quantification in Human Blood
This method allows for the simultaneous quantification of Vinorelbine and Deacetyl Vinorelbine.
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To a biological sample (e.g., blood, urine), add an internal standard (e.g., Vinblastine).
-
Perform a liquid-liquid extraction using diethyl ether.
-
Execute a back-extraction into an acidic solution.
5.1.2. Chromatographic Conditions
-
Column: Cyano column
-
Detection: UV at 268 nm
-
Linearity: Validated up to 2000 ng/ml
-
Lower Limit of Quantification (LLOQ): 2.5 ng/ml
5.1.3. Validation
-
The between-run precision and accuracy have been reported to be higher than 94%.
Caption: HPLC-UV Analytical Workflow.
Signaling Pathways and Logical Relationships
Deacetyl Vinorelbine is a direct metabolite of Vinorelbine, primarily formed through deacetylation. This metabolic conversion is a key aspect of Vinorelbine's pharmacokinetic profile.
Caption: Vinorelbine Metabolic Pathway.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While direct experimental data for the sulfate salt is limited, the provided information from supplier specifications, computational predictions for the free base, and data for the tartrate salt offers a valuable starting point for researchers. The detailed analytical protocols serve as a practical resource for the quantification of this important metabolite. Further experimental characterization of the sulfate salt is warranted to provide a more complete physicochemical profile.
References
- 1. scielo.br [scielo.br]
- 2. Vinorelbine Related Compound A (4-O-Deacetylvinorelbine ta… [cymitquimica.com]
- 3. Deacetyl Vinorelbine-d3 Sulfate | LGC Standards [lgcstandards.com]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101284842A - The method for synthesizing vinorelbine tartrate with vinblastine sulfate - Google Patents [patents.google.com]
- 6. CN101508697B - Preparation method for vinorelbine - Google Patents [patents.google.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Deacetyl Vinorelbine Sulfate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Vinorelbine, the principal and pharmacologically active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, plays a crucial role in the anti-neoplastic activity of its parent drug. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of Deacetyl Vinorelbine Sulfate Salt. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and oncology research. This document details a plausible synthetic pathway, compiles quantitative data on its analytical detection and biological activity, and presents detailed experimental protocols. Furthermore, it includes visualizations of the relevant biological signaling pathways and a proposed experimental workflow for its synthesis and analysis.
Introduction: Discovery and Significance
Vinorelbine, a third-generation semi-synthetic vinca alkaloid, was developed in the 1980s and has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1] Its mechanism of action, like other vinca alkaloids, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]
Early pharmacokinetic studies of Vinorelbine revealed its extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[3][4] These investigations led to the identification of several metabolites, with 4-O-deacetyl vinorelbine emerging as the major and only active metabolite found in significant concentrations in the bloodstream.[5][6][7] Further research confirmed that Deacetyl Vinorelbine possesses a cytotoxic potency comparable to that of its parent compound, Vinorelbine, thus contributing significantly to the overall therapeutic effect.[8] The sulfate salt form enhances the compound's stability and suitability for formulation and research purposes.
Proposed Synthesis of this compound
A direct, publicly detailed synthesis of this compound is not extensively documented in the literature. However, a plausible and logical synthetic route can be devised based on the well-established semi-synthesis of Vinorelbine from readily available precursors, followed by a selective deacetylation and subsequent salt formation. The proposed pathway begins with the coupling of catharanthine and vindoline, key alkaloids extracted from the Madagascar periwinkle (Catharanthus roseus), to form anhydrovinblastine.[9][10] This intermediate is then converted to Vinorelbine. The subsequent key steps are the selective hydrolysis of the acetyl group at the C4 position of the vindoline moiety, followed by conversion to the sulfate salt.
Proposed Synthetic Workflow
Biological Activity and Mechanism of Action
Deacetyl Vinorelbine exhibits a mechanism of action analogous to Vinorelbine, primarily targeting tubulin and disrupting microtubule dynamics. This interference with the microtubule network is crucial for several cellular processes, most notably mitotic spindle formation during cell division.
Interaction with Tubulin and Microtubules
Vinca alkaloids, including Vinorelbine and its active metabolite, bind to β-tubulin at the "vinca domain," which is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits the polymerization of tubulin into microtubules. At high concentrations, these agents can cause microtubule depolymerization. However, at the lower, clinically relevant concentrations, their primary effect is the suppression of microtubule dynamics—the switching between phases of growth (polymerization) and shrinkage (depolymerization). This dynamic instability is essential for the proper attachment of chromosomes to the mitotic spindle and their subsequent segregation into daughter cells.
Signaling Pathway Leading to Apoptosis
The disruption of microtubule dynamics by Deacetyl Vinorelbine activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest can ultimately trigger a cascade of signaling events culminating in apoptosis (programmed cell death). Key signaling pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
Quantitative Data
Analytical Methods for Quantification
The accurate quantification of Deacetyl Vinorelbine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Parameter | HPLC-UV[11] | LC-MS/MS[12][13] |
| Matrix | Human Blood, Urine | Human Plasma, Serum, Whole Blood |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation, Solid-Phase Extraction |
| Column | Cyano Column | C18 Column (e.g., Xbridge, Onyx monolith) |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 0.05 - 1 ng/mL |
| Linearity Range | Up to 2000 ng/mL | Up to 25 - 1000 ng/mL |
| Precision (%RSD) | < 6% | < 11.6% |
| Accuracy | > 94% | 90 - 110% |
Biological Activity Data
The cytotoxic activity of Deacetyl Vinorelbine has been evaluated in various cancer cell lines, often in the context of metronomic (low-dose, continuous) chemotherapy models.
| Cell Line | Cancer Type | IC50 (Metronomic Dosing) | Reference |
| H-1975 | Non-Small Cell Lung Cancer (EGFRL858R/T790M) | 13.56 ± 2.77 pM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | 1.23 nM (96h exposure) |
Detailed Experimental Protocols
The following protocols are proposed based on established methods for the synthesis of Vinorelbine and general chemical procedures for deacetylation and salt formation. Note: These procedures should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.
Protocol 1: Semi-Synthesis of Vinorelbine from Anhydrovinblastine
This protocol is adapted from general procedures described in the literature for the modification of anhydrovinblastine.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve anhydrovinblastine in anhydrous, degassed tetrahydrofuran (THF).
-
Bromination: Cool the solution to -20°C. Add a solution of N-bromosuccinimide (NBS) in THF dropwise while maintaining the temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Ring Contraction: Once the bromination is complete, add a solution of silver tetrafluoroborate (AgBF4) in THF. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Vinorelbine.
Protocol 2: Selective Deacetylation of Vinorelbine
This protocol is a generalized procedure for the mild basic hydrolysis of an acetate ester.
-
Reaction Setup: Dissolve the purified Vinorelbine in methanol in a round-bottom flask.
-
Hydrolysis: Add a solution of potassium carbonate in water. Stir the mixture at room temperature and monitor the reaction progress by HPLC or LC-MS/MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute solution of acetic acid. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude Deacetyl Vinorelbine.
-
Purification: Purify the crude product via flash chromatography.
Protocol 3: Formation of this compound
This is a standard procedure for the formation of a sulfate salt of an amine-containing compound.
-
Salt Formation: Dissolve the purified Deacetyl Vinorelbine in a minimal amount of a suitable solvent such as acetone or ethanol.
-
Acidification: Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent with stirring.
-
Precipitation: The sulfate salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Drying: Wash the collected solid with cold solvent and dry under high vacuum to yield this compound.
Protocol 4: Analytical Quantification by LC-MS/MS
This protocol is based on published methods for the analysis of Vinorelbine and its metabolites.[12]
-
Sample Preparation: To a 50 µL plasma sample, add an internal standard (e.g., deuterated Deacetyl Vinorelbine). Precipitate proteins by adding acetonitrile/methanol (1:1, v/v). Vortex and centrifuge.
-
Chromatographic Separation: Inject the supernatant onto a C18 analytical column. Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile/methanol).
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for Deacetyl Vinorelbine and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Deacetyl Vinorelbine in the samples from this curve.
Conclusion
Deacetyl Vinorelbine is a clinically significant molecule, contributing substantially to the therapeutic efficacy of Vinorelbine. Understanding its synthesis, biological activity, and analytical quantification is paramount for ongoing research in oncology and the development of novel anti-cancer agents. This technical guide provides a foundational resource for scientists in this field, offering a plausible synthetic route, detailed experimental considerations, and a summary of its biological context. The provided protocols and data aim to facilitate further investigation into this important anti-neoplastic compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Ammonium Sulfate, Saturated Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives | Jabbari | Journal of Molecular Biology Research | CCSE [ccsenet.org]
Investigating Deacetyl Vinorelbine Sulfate Salt in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinorelbine, a semi-synthetic vinca alkaloid, is an established chemotherapeutic agent used in the treatment of various solid tumors, including metastatic breast cancer.[1][2][3] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4] Upon administration, vinorelbine is metabolized in the liver, with deacetylvinorelbine (also referred to as 4-O-deacetylvinorelbine) identified as its principal and pharmacologically active metabolite.[2][5] This technical guide provides a comprehensive overview of the investigation of vinorelbine and its active metabolite, deacetylvinorelbine, in preclinical breast cancer models. While specific data on the deacetylated form is limited, this document consolidates available information on the parent compound as a surrogate, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from in vitro and in vivo studies.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Vinorelbine and its active metabolite, deacetylvinorelbine, belong to the vinca alkaloid class of antineoplastic agents. Their cytotoxic effect is primarily attributed to their interaction with tubulin, the protein subunit of microtubules.[2]
By binding to β-tubulin subunits at the Vinca-binding domain, these compounds disrupt microtubule dynamics.[2] At high concentrations, they stimulate microtubule depolymerization, leading to the destruction of the mitotic spindle. At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules, which is crucial for proper chromosome segregation during mitosis.[2] This interference with microtubule function leads to an arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[1][2] Deacetylvinorelbine has been shown to possess antitumor activity similar to its parent compound, vinorelbine.[2]
Key Signaling Pathways
The antitumor activity of vinca alkaloids, including vinorelbine, involves the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
-
Mitotic Arrest and Apoptosis Induction: The primary effect of vinorelbine is the disruption of microtubule function, leading to a prolonged mitotic block. This arrest can trigger the intrinsic apoptotic pathway.
-
JNK Pathway Activation: Studies have shown that vinca alkaloids can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.
-
p53-Mediated Effects: The tumor suppressor protein p53 can influence cellular sensitivity to microtubule-targeting agents. DNA damage can lead to p53-dependent repression of microtubule-associated protein 4 (MAP4), which in turn increases sensitivity to vinca alkaloids.[6]
-
Estrogen Receptor (ER) Pathway Interaction: In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, vinca alkaloids have been shown to decrease the protein levels of ERα.[1]
Below is a diagram illustrating the primary mechanism of action of vinorelbine and deacetylvinorelbine.
Quantitative Data from Preclinical Studies
Table 1: In Vitro Cytotoxicity of Vinorelbine in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (approx.) | Exposure Time | Reference |
| MCF-7 | ER+, HER2- | 0.5 nM | 48 hours | [7] |
| MDA-MB-231 | Triple-Negative | < 0.5 nM | 48 hours | [7] |
| BCap37 | Not Specified | Not Specified | Not Specified | [8] |
Note: IC50 values can vary significantly between studies depending on the assay conditions.
Table 2: In Vivo Efficacy of Vinorelbine in Breast Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| Human Breast Carcinoma Xenografts | Vinorelbine | Antitumor activity observed | [9] |
| MDA-MB-231BR (Brain Metastases) | Vinorelbine (12 mg/kg) | Limited efficacy due to restricted brain exposure | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to investigate vinorelbine and its metabolites in breast cancer models.
In Vitro Cell Viability and Cytotoxicity Assays
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound in breast cancer cell lines.
Protocol Steps:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The media in the wells is replaced with media containing the different drug concentrations. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assay: A cell viability reagent (e.g., MTT, XTT) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Measurement: After a further incubation period, the absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model of breast cancer.
Protocol Steps:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human breast cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific size, and their volume is measured regularly using calipers.
-
Treatment Groups: Once tumors reach the desired size, mice are randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered via a clinically relevant route (e.g., intravenous, oral) at a predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Tumor volume and mouse body weight are monitored throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Directions
This compound, as the primary active metabolite of vinorelbine, holds significant promise as an antineoplastic agent in breast cancer. Its mechanism of action, centered on the disruption of microtubule dynamics, is well-established for the parent compound and presumed to be identical for the metabolite. However, a notable gap exists in the publicly available preclinical data specifically characterizing the activity of deacetyl vinorelbine in breast cancer models.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the potency and efficacy of deacetyl vinorelbine with vinorelbine in a panel of breast cancer cell lines and xenograft models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to understand the exposure-response relationship of deacetyl vinorelbine in tumor tissue.
-
Investigation of Resistance Mechanisms: Elucidating potential mechanisms of resistance to deacetyl vinorelbine in breast cancer cells.
-
Combination Therapy Evaluation: Exploring the synergistic potential of deacetyl vinorelbine with other targeted therapies and immunotherapies in relevant breast cancer subtypes.
A more in-depth understanding of the distinct pharmacological profile of deacetyl vinorelbine will be instrumental in optimizing its therapeutic potential and guiding its clinical development for the treatment of breast cancer.
References
- 1. Effect of vinca alkaloids on ERalpha levels and estradiol-induced responses in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. concordia.ab.ca [concordia.ab.ca]
- 8. Distinct characterization of two vinorelbine-resistant breast cancer cell lines developed by different strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vinorelbine Delivery and Efficacy in the MDA-MB-231BR Preclinical Model of Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Deacetyl Vinorelbine Sulfate Salt: A Key Biomarker for Vinorelbine Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2] Its efficacy is intrinsically linked to its metabolism within the body, a process that generates several byproducts. Among these, 4-O-deacetyl vinorelbine (deacetylvinorelbine) has emerged as a significant biomarker due to its notable pharmacological activity and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive overview of deacetyl vinorelbine sulfate salt, its role in understanding vinorelbine metabolism, detailed experimental protocols for its quantification, and its impact on cellular mechanisms.
The Significance of Deacetyl Vinorelbine as a Biomarker
Deacetylvinorelbine is the primary active metabolite of vinorelbine in humans and has been shown to possess antitumor activity comparable to the parent drug.[3] The metabolism of vinorelbine is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 in the liver.[3] While most metabolites are rapidly cleared from the bloodstream, deacetyl vinorelbine exhibits a slower clearance rate, making it a reliable indicator of long-term drug exposure and metabolic activity.[4][5] Monitoring the levels of deacetyl vinorelbine alongside vinorelbine can provide a more accurate assessment of the drug's therapeutic window and potential toxicity, thereby enabling personalized dosing strategies for patients.
The use of deacetyl vinorelbine in its sulfate salt form is primarily for research and analytical purposes. The salt form generally offers improved stability and solubility in aqueous solutions, facilitating its use in the preparation of standards for analytical assays and in vitro experiments.
Quantitative Analysis of Vinorelbine and Deacetyl Vinorelbine
The simultaneous quantification of vinorelbine and deacetyl vinorelbine is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Data Presentation: LC-MS/MS Method Parameters
The following tables summarize key parameters for validated LC-MS/MS methods for the quantification of vinorelbine and deacetyl vinorelbine in human plasma or whole blood.
| Parameter | Method 1 | Method 2 |
| Analyte | Vinorelbine & 4-O-deacetylvinorelbine | Vinorelbine & Deacetylvinorelbine |
| Internal Standard | Vinorelbine-d3 | Vinblastine |
| Matrix | Human and Mouse Plasma | Human Serum |
| Sample Preparation | Protein precipitation with acetonitrile-methanol (1:1, v/v) | Liquid-liquid extraction |
| Chromatographic Column | Xbridge C18, 50 x 2.1 mm i.d. | Not Specified |
| Mobile Phase | Isocratic elution with 1 mM ammonium acetate-ammonia buffer (pH 10.5)-acetonitrile-methanol (28:12:60, v/v/v) | Not Specified |
| Flow Rate | 0.4 mL/min | Not Specified |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL for both analytes | 0.5 ng/mL for Vinorelbine, 1 ng/mL for Deacetylvinorelbine |
| Linearity Range | 0.1 to 100 ng/mL | Up to 1000 ng/mL |
| Reference | [6] | [7] |
| Parameter | Method 3 |
| Analyte | Vinorelbine & 4-O-deacetylvinorelbine |
| Internal Standard | Not specified |
| Matrix | Human Whole Blood |
| Sample Preparation | Protein precipitation |
| Chromatographic Column | Onyx monolith C18, 50 x 2 mm |
| Mobile Phase | Not specified |
| Flow Rate | Not specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL for both analytes |
| Linearity Range | Up to 25 ng/mL |
| Intra-assay Precision | ≤ 11.6% |
| Inter-assay Precision | ≤ 10.4% |
| Accuracy | -8.7% to 10.3% for Vinorelbine, -10.0% to 7.4% for Deacetylvinorelbine |
| Reference | [8] |
Experimental Protocols
Detailed Protocol for LC-MS/MS Quantification
This protocol is a synthesized methodology based on published methods for the simultaneous determination of vinorelbine and deacetyl vinorelbine in human plasma.[6][9]
1. Materials and Reagents:
-
Vinorelbine and this compound reference standards
-
Vinorelbine-d3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ammonia solution
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of vinorelbine, deacetyl vinorelbine, and vinorelbine-d3 (1 mg/mL) in methanol.
-
Prepare working solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
3. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add 10 µL of the internal standard working solution (vinorelbine-d3).
-
Add 150 µL of a protein precipitation solution (acetonitrile-methanol, 1:1, v/v).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system
-
Column: Xbridge C18 column (50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with 1 mM ammonium acetate-ammonia buffer (pH 10.5)-acetonitrile-methanol (28:12:60, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vinorelbine: m/z 779.4 → 122.0
-
Deacetyl Vinorelbine: m/z 737.4 → 122.0 (example, requires optimization)
-
Vinorelbine-d3: m/z 782.4 → 122.0
-
5. Data Analysis:
-
Quantify the concentrations of vinorelbine and deacetyl vinorelbine by calculating the peak area ratios of the analytes to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve.
Signaling Pathways and Mechanism of Action
Vinorelbine exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division.[10] As an antimitotic agent, it binds to β-tubulin subunits, leading to the disruption of the mitotic spindle and causing cell cycle arrest at the G2/M phase.[10] Deacetylvinorelbine is believed to share this mechanism of action due to its similar antitumor activity.
The following diagrams illustrate the metabolic pathway of vinorelbine and its mechanism of action on microtubules.
Caption: Metabolic pathway of Vinorelbine.
Caption: Mechanism of microtubule disruption.
Conclusion
This compound is an indispensable tool for researchers and drug developers working with vinorelbine. Its role as a key active metabolite makes it a critical biomarker for assessing drug metabolism, efficacy, and patient-specific pharmacokinetic variability. The detailed analytical protocols and an understanding of its mechanism of action provided in this guide are intended to support further research and the development of optimized therapeutic strategies involving vinorelbine. The ability to accurately quantify both the parent drug and its active metabolite will undoubtedly contribute to enhancing the safety and effectiveness of this important anticancer agent.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Deacetyl Vinorelbine Sulfate Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetyl Vinorelbine, the principal and pharmacologically active metabolite of the semi-synthetic vinca alkaloid Vinorelbine, plays a crucial role in the anti-neoplastic activity of its parent compound. This technical guide provides an in-depth exploration of the pharmacology of Deacetyl Vinorelbine Sulfate Salt. It covers the core mechanism of action, metabolic pathways, pharmacokinetic profile, and cytotoxic effects. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development, highlighting the therapeutic potential and molecular interactions of this key metabolite.
Introduction
Vinorelbine, a third-generation vinca alkaloid, is a well-established chemotherapeutic agent used in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1] Its cytotoxic effects are primarily attributed to its interaction with tubulin, leading to the disruption of microtubule dynamics and subsequent mitotic arrest. The biotransformation of Vinorelbine in the liver results in the formation of several metabolites, with 4-O-deacetylvinorelbine (Deacetyl Vinorelbine) being the most significant in terms of both quantity and biological activity.[1] It has been demonstrated that Deacetyl Vinorelbine possesses antitumor activity similar to that of its parent compound, Vinorelbine.[1] This guide focuses specifically on the pharmacology of the sulfate salt of this active metabolite.
Mechanism of Action: Disruption of Microtubule Dynamics
The fundamental mechanism of action for Deacetyl Vinorelbine, mirroring that of Vinorelbine and other vinca alkaloids, is the inhibition of microtubule polymerization. This process is critical for several cellular functions, most importantly for the formation of the mitotic spindle during cell division.
-
Binding to Tubulin: Deacetyl Vinorelbine binds to the β-subunit of tubulin dimers at the vinca domain. This binding is distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine.
-
Inhibition of Polymerization: By binding to tubulin, Deacetyl Vinorelbine prevents the assembly of tubulin dimers into microtubules. At higher concentrations, it can also induce the depolymerization of existing microtubules.[2]
-
Disruption of Microtubule Dynamics: Even at low concentrations, Deacetyl Vinorelbine suppresses the dynamic instability of microtubules. This includes slowing the microtubule growth rate, increasing the duration of the growth phase, and reducing the duration of the shortening phase.[3] This suppression of microtubule dynamics is a key factor in its anti-mitotic effect.
-
Mitotic Arrest: The disruption of the mitotic spindle function prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[4]
Signaling Pathway for Microtubule Disruption and Apoptosis Induction
Caption: Signaling pathway of Deacetyl Vinorelbine from metabolism to apoptosis induction.
Metabolism and Pharmacokinetics
Deacetyl Vinorelbine is the product of the hepatic metabolism of Vinorelbine. Understanding this metabolic pathway is crucial for comprehending its in vivo activity.
Metabolic Pathway
The primary route of Vinorelbine metabolism is deacetylation to form 4-O-deacetylvinorelbine.
-
Enzymatic Conversion: This conversion is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 in the liver. Carboxylesterases are also involved in this metabolic step.[5]
-
Active Metabolite: Deacetyl Vinorelbine is not an inactive byproduct but retains significant anti-tumor activity, comparable to the parent drug.[1]
Metabolic Conversion of Vinorelbine
Caption: Enzymatic conversion of Vinorelbine to its active metabolite, Deacetyl Vinorelbine.
Pharmacokinetic Profile
The pharmacokinetics of Deacetyl Vinorelbine are intrinsically linked to those of its parent compound, Vinorelbine.
| Parameter | Vinorelbine (Parent Drug) | Deacetyl Vinorelbine (Metabolite) |
| Absorption | Rapidly absorbed after oral administration. | Formed via metabolism of Vinorelbine. |
| Distribution | Large volume of distribution (25-40 L/kg), indicating extensive tissue binding. | Found in plasma and urine at low concentrations.[6] |
| Metabolism | Substantial hepatic metabolism. | Is the primary active metabolite.[1] |
| Elimination | Primarily through biliary excretion in the feces. Less than 20% excreted in urine. | Excreted in urine and feces. |
| Half-life | Long terminal half-life of approximately 27-44 hours. | Data not extensively reported, but present in circulation. |
Cytotoxicity and Anti-Tumor Activity
While the antitumor activity of Deacetyl Vinorelbine is reported to be similar to Vinorelbine, specific comparative data is limited. The following table summarizes available IC50 values for Vinorelbine in various cancer cell lines, which can be considered indicative of the expected potency of Deacetyl Vinorelbine.
| Cell Line | Cancer Type | IC50 (Vinorelbine) | Reference |
| A549 | Non-Small Cell Lung Cancer | Varies by study, generally in the low nanomolar range. | [6] |
| H1975 | Non-Small Cell Lung Cancer | Relatively resistant compared to A549. | [6] |
| H1299 | Non-Small Cell Lung Cancer | Relatively resistant compared to A549. | [6] |
| HOS | Osteosarcoma (p53 wild-type) | Dose- and time-dependent growth inhibition. | [4] |
| MG-63 | Osteosarcoma (p53 mutated) | Dose- and time-dependent growth inhibition. | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Workflow for Tubulin Polymerization Assay
Caption: General workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2). Prepare a solution of GTP and a fluorescent reporter dye that binds to polymerized microtubules.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and fluorescent reporter. Add this compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate tubulin polymerization.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals over a set period. The increase in fluorescence corresponds to the extent of microtubule polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze these curves to determine the effect of Deacetyl Vinorelbine on the lag phase, the rate of polymerization, and the maximum level of polymerization.
Conclusion
This compound, as the primary active metabolite of Vinorelbine, is a potent anti-mitotic agent with a mechanism of action centered on the disruption of microtubule dynamics. Its pharmacological profile, while closely mirroring that of its parent compound, underscores the importance of metabolic activation in the therapeutic efficacy of Vinorelbine. For researchers and drug development professionals, a thorough understanding of the properties of Deacetyl Vinorelbine is essential for optimizing the clinical application of Vinorelbine and for the design of novel microtubule-targeting agents. Further studies directly comparing the cytotoxic and molecular effects of Vinorelbine and Deacetyl Vinorelbine would provide a more granular understanding of their respective contributions to the overall anti-cancer activity.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Cytotoxicity Assay for Deacetyl Vinorelbine Sulfate Salt in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[1][3] Deacetylvinorelbine is the main and only active metabolite of vinorelbine, possessing an antitumor activity profile similar to its parent compound.[1] Therefore, evaluating the cytotoxic effects of its sulfate salt form on relevant cancer cell lines is a critical step in preclinical drug assessment.
This document provides a detailed protocol for determining the cytotoxicity of Deacetyl Vinorelbine Sulfate Salt against the human lung adenocarcinoma cell line, A549, a widely used model for NSCLC studies. The protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]
Mechanism of Action: Vinorelbine and its Metabolite
Vinorelbine and its active metabolite, Deacetyl Vinorelbine, exert their cytotoxic effects by targeting tubulin.[1][3] They bind to β-tubulin subunits, inhibiting their polymerization into microtubules.[3] This disruption of the microtubule assembly prevents the formation of a functional mitotic spindle, a structure essential for chromosomal segregation during cell division.[1][3] Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][5][6]
Caption: Simplified signaling pathway of Deacetyl Vinorelbine.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the procedure for assessing the cytotoxicity of this compound on A549 cells.
Materials and Reagents
-
A549 human lung adenocarcinoma cell line
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or appropriate solubilization buffer[7][8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Cell Culture Maintenance
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
-
Cell Seeding: Harvest A549 cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7][8][9]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4][7]
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Note: The IC50 of the parent compound, Vinorelbine, in A549 cells has been reported to range from nanomolar to micromolar concentrations depending on the exposure time (e.g., 27.40 nM at 48h, 50.13 µM at 24h).[5][10] It is recommended to test a wide range of concentrations (e.g., 1 nM to 100 µM) in a preliminary experiment.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation with Drug: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). A 24 or 48-hour incubation is common for initial cytotoxicity screening.[5][10][11]
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the purple formazan crystals.[7][8] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of >630 nm can be used to reduce background noise.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Analysis
-
Correct for Blank: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine IC50: The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism) to calculate the precise IC50 value.
Data Presentation
The results should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on A549 Cells after 48h Treatment
| Concentration (µM) | Replicate 1 (Absorbance 570nm) | Replicate 2 (Absorbance 570nm) | Replicate 3 (Absorbance 570nm) | Mean Absorbance | Std. Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 0.01 | 1.198 | 1.231 | 1.215 | 1.215 | 0.017 | 95.6% |
| 0.1 | 1.055 | 1.089 | 1.062 | 1.069 | 0.018 | 84.1% |
| 1 | 0.812 | 0.845 | 0.833 | 0.830 | 0.017 | 65.3% |
| 10 | 0.598 | 0.621 | 0.605 | 0.608 | 0.012 | 47.8% |
| 100 | 0.211 | 0.235 | 0.224 | 0.223 | 0.012 | 17.5% |
| IC50 (µM): | \multicolumn{6}{c | }{Calculated from dose-response curve} |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative study of the radiosensitizing and cell cycle effects of vinflunine and vinorelbine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 10. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Determining Cell Viability and Cytotoxicity of Deacetyl Vinorelbine Sulfate Salt using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deacetyl Vinorelbine, a primary metabolite of the semi-synthetic vinca alkaloid Vinorelbine, is an anti-mitotic agent investigated for its anti-tumor properties.[1][2] Like its parent compound, Deacetyl Vinorelbine's mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[1][3][4] This disruption of microtubule dynamics leads to the arrest of the cell cycle, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[5][6] The assay quantifies the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. These formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of the cytotoxic effects of compounds like Deacetyl Vinorelbine Sulfate Salt.
These application notes provide a detailed protocol for utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Mechanism of Action Signaling Pathway
The cytotoxic effect of Deacetyl Vinorelbine is initiated by its interaction with the cellular microtubule network, a critical component of the cytoskeleton involved in cell division. The diagram below illustrates the key steps in this pathway leading to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Deacetyl Vinorelbine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyl vinorelbine (4-O-deacetylvinorelbine) is the primary active metabolite of vinorelbine, a semi-synthetic vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing patient dosage regimens. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of deacetyl vinorelbine in human plasma.
Experimental Protocols
Materials and Reagents
-
Deacetyl Vinorelbine analytical standard
-
Vinorelbine-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (HPLC grade)
-
Ammonia solution
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of deacetyl vinorelbine and the internal standard from human plasma.[1]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, pipette 50 µL of human plasma.
-
Add 150 µL of a chilled protein precipitation solution (acetonitrile:methanol, 1:1, v/v) containing the internal standard, vinorelbine-d3, at a concentration of 10 ng/mL.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Xbridge C18, 50 x 2.1 mm, 3.5 µm particle size.[1]
-
Mobile Phase A: 1 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Gradient:
-
0-0.5 min: 28% B
-
0.5-2.5 min: 28-80% B
-
2.5-3.5 min: 80% B
-
3.5-3.6 min: 80-28% B
-
3.6-5.0 min: 28% B
-
-
Column Temperature: 40°C.
-
Run Time: 5 minutes.[1]
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source in positive ion mode.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deacetyl Vinorelbine: m/z 737.4 → 122.0 (Quantifier)
-
Vinorelbine-d3 (IS): m/z 782.4 → 125.0 (Quantifier)
-
-
Collision Gas: Argon.
-
Source Temperature: 350°C.
-
Ion Spray Voltage: 5500 V.
Method Validation and Data
The method was validated for linearity, sensitivity, accuracy, and precision.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for deacetyl vinorelbine in human plasma.[1] The lower limit of quantification (LLOQ) was established at 0.1 ng/mL.[1]
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Table 1: Linearity and Sensitivity of the Method |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Low QC | 0.3 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| Mid QC | 10 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| High QC | 80 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |
| Table 2: Summary of Accuracy and Precision Data |
Recovery
The extraction recovery of deacetyl vinorelbine from human plasma was determined at three QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 0.3 | ~85 |
| Mid QC | 10 | ~88 |
| High QC | 80 | ~86 |
| Table 3: Extraction Recovery of Deacetyl Vinorelbine |
Conclusion
This application note provides a robust and validated LC-MS/MS method for the quantitative determination of deacetyl vinorelbine in human plasma. The method is sensitive, specific, and accurate, making it suitable for a wide range of applications in clinical and pharmaceutical research. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis.
References
Application Note: High-Sensitivity Bioanalytical Method for Deacetyl Vinorelbine using a Deuterated Internal Standard
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. Its primary active metabolite, 4-O-deacetyl vinorelbine, also exhibits significant cytotoxic activity and therefore requires accurate quantification in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of deacetyl vinorelbine in human plasma, employing deuterated deacetyl vinorelbine as the internal standard.
Rationale for Using Deuterated Deacetyl Vinorelbine as an Internal Standard
An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization.[3] A stable isotope-labeled version of the analyte is the preferred choice for an internal standard in mass spectrometry-based bioanalysis.[1][2][3] By using deuterated deacetyl vinorelbine, we can ensure that the internal standard closely mimics the behavior of the analyte, thereby providing the most accurate correction for any potential sources of error. This approach is superior to using structurally similar but non-isotopically labeled compounds, which may have different extraction recoveries and ionization efficiencies.
Experimental Protocols
Synthesis of Deuterated Deacetyl Vinorelbine (Hypothetical Route)
Disclaimer: The following is a proposed synthetic route and has not been experimentally validated.
The synthesis of deuterated deacetyl vinorelbine can be approached by first synthesizing deuterated vinorelbine, followed by deacetylation.
-
Deuteration of a Precursor: A suitable precursor to the vindoline portion of vinorelbine, containing a site amenable to deuteration, would be selected. For example, a precursor with a methyl group that can be introduced using a deuterated methylating agent (e.g., CD3I).
-
Coupling Reaction: The deuterated vindoline precursor would then be coupled with catharanthine to form deuterated vinorelbine.
-
Deacetylation: The resulting deuterated vinorelbine would undergo selective deacetylation at the 4-O-position to yield deuterated 4-O-deacetyl vinorelbine. This can be achieved using standard deacetylation reactions, carefully controlling the conditions to avoid unwanted side reactions.
Sample Preparation
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (deuterated deacetyl vinorelbine in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 5 minutes, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deacetyl Vinorelbine | 737.4 | 122.1 | 35 |
| Deuterated Deacetyl Vinorelbine (d3) | 740.4 | 122.1 | 35 |
Note: The product ion is predicted based on the common fragmentation pattern of the vindoline moiety. The precursor ion for the deuterated standard assumes a +3 Da shift.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of deacetyl vinorelbine in human plasma, based on published methods using other internal standards. These values can be considered as performance targets for the current method.
| Parameter | Deacetyl Vinorelbine | Reference(s) |
| Linear Range | 0.1 - 100 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |
| Intra-day Precision (%CV) | ≤ 11.6% | [5] |
| Inter-day Precision (%CV) | ≤ 10.4% | [5] |
| Accuracy (% Bias) | -10.0% to 7.4% | [5] |
| Extraction Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of deacetyl vinorelbine.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Deacetyl Vinorelbine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deacetyl Vinorelbine is the primary active metabolite of Vinorelbine, a semi-synthetic vinca alkaloid used in chemotherapy.[1] Like other vinca alkaloids, its antitumor activity stems from its ability to interfere with microtubule dynamics.[1][2] By binding to tubulin, Vinorelbine and its metabolites inhibit microtubule polymerization, which disrupts the formation of the mitotic spindle. This action leads to an arrest of the cell cycle, primarily in the G2/M phase, and subsequently induces programmed cell death, or apoptosis.[1][3][4]
Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is a key target for many anticancer therapies. A reliable method for quantifying apoptosis is essential for evaluating the efficacy of chemotherapeutic agents like Deacetyl Vinorelbine.
Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method for detecting apoptosis.[5] The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6] This dual-staining method allows for the differentiation among viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with Deacetyl Vinorelbine using the Annexin V/PI flow cytometry assay.
Proposed Signaling Pathway for Deacetyl Vinorelbine-Induced Apoptosis
Deacetyl Vinorelbine, as an active metabolite of a vinca alkaloid, is proposed to induce apoptosis primarily through the intrinsic pathway, initiated by microtubule disruption. The process involves cell cycle arrest and the activation of a cascade of signaling molecules.
Caption: Proposed intrinsic apoptosis signaling pathway induced by Deacetyl Vinorelbine.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., A549, HL-60, HOS)
-
Cell Culture Medium: (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Deacetyl Vinorelbine: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile
-
Trypsin-EDTA: For adherent cells
-
Annexin V/PI Apoptosis Detection Kit: Containing:
-
Annexin V conjugate (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer with appropriate lasers and filters
-
Flow cytometry tubes
-
Experimental Workflow
The overall workflow involves cell preparation, treatment with Deacetyl Vinorelbine, staining with apoptotic markers, and subsequent analysis by flow cytometry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Animal Models in Deacetyl Vinorelbine Sulfate Salt Research
Introduction
Deacetyl vinorelbine is an active metabolite of vinorelbine, a semi-synthetic vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Like other vinca alkaloids, its mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis in cancer cells.[4] The study of deacetyl vinorelbine sulfate salt in vivo is crucial for understanding its pharmacokinetic profile, anti-tumor efficacy, and toxicological properties. These application notes provide a framework for researchers and drug development professionals to design and execute preclinical in vivo studies using relevant animal models.
While direct in vivo studies on this compound are not extensively reported in the public domain, the following protocols and models are extrapolated from studies on its parent compound, vinorelbine. Researchers should adapt these methodologies with appropriate dose adjustments and endpoint analyses specific to the deacetylated metabolite.
Recommended In Vivo Animal Models
A variety of animal models have been utilized to study the in vivo effects of vinorelbine and can be adapted for this compound.
For Efficacy Studies:
-
Xenograft Models: Athymic nude mice are commonly used for subcutaneous implantation of human tumor cell lines.[5] This allows for the evaluation of anti-tumor activity against specific cancer types.
-
Human Non-Small Cell Lung Cancer (NSCLC): A549 cell line.[6]
-
Human Breast Cancer: BCAP-37 or MDA-MB-231BR cell lines.[6][7]
-
Human Hepatoma: Heps G2 cell line.[6]
-
Central Nervous System (CNS) Tumors: D-54 MG (adult high-grade glioma), D-212 MG (childhood high-grade glioma), D-341 MED (medulloblastoma).[5]
-
-
Syngeneic Models: Immunocompetent mouse models, such as BALB/c mice with 4T1 breast cancer cells, can be used to study the drug's effect in the context of a functional immune system.[8]
For Pharmacokinetic Studies:
-
Mice: Standard laboratory strains are suitable for initial pharmacokinetic profiling.[4]
-
Rats: Can be used for more detailed pharmacokinetic and metabolism studies.
-
Dogs: Beagle dogs are often used for preclinical pharmacokinetic and safety studies due to their physiological similarities to humans.[4]
-
Pigs: May serve as a model for studying the chronopharmacokinetics of intravenously administered drugs.[9]
For Toxicity Studies:
-
Mice: Used to determine acute toxicity, such as the median lethal dose (LD50).[6]
-
Rats and Dogs: Utilized for sub-chronic and chronic toxicity studies to evaluate effects on various organ systems.[10]
Data Presentation
Table 1: Preclinical Efficacy of Vinorelbine in Murine Xenograft Models
| Tumor Type | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |
| Adult High-Grade Glioma | D-54 MG | Athymic Nude Mice | 11 mg/kg on days 1, 5, and 9 | Additive antitumor effects with BCNU | [5] |
| Childhood High-Grade Glioma | D-456 MG | Athymic Nude Mice | 11 mg/kg on days 1, 5, and 9 | Statistically significant growth delay | [5] |
| Mismatch Repair-Deficient Glioma | D-245 MG (PR) | Athymic Nude Mice | 11 mg/kg on days 1, 5, and 9 | Greater growth delay than parent line | [5] |
| Human Lung Cancer | A549 | Tumor-bearing Nude Mice | Not Specified | Comparable antitumor efficacy to commercial vinorelbine | [6] |
| Human Breast Cancer | BCAP-37 | Tumor-bearing Nude Mice | Not Specified | Comparable antitumor efficacy to commercial vinorelbine | [6] |
Table 2: Acute Toxicity of Vinorelbine Formulations in Mice
| Formulation | Sex | LD50 (mg/kg) | Reference |
| Vinorelbine-loaded lipid emulsion (VLE) | Male | 29.3 | [6] |
| Vinorelbine-loaded lipid emulsion (VLE) | Female | 32.1 | [6] |
| Commercial Vinorelbine Solution (VS) | Male & Female | 30.5 | [6] |
Table 3: Toxicological Findings of Vindesine (Desacetyl Vinblastine Amide) in Rats and Dogs
| Species | Dose | Duration | Key Toxicological Findings | Reference |
| Rat | ≥ 0.3 mg/kg/wk (IV) | 3 months | Anorexia, depressed blood cell counts, atrophic intestinal mucosa, inhibition of spermatogenesis | [10] |
| Dog | 0.1 or 0.16 mg/kg/wk (IV) | 3 months | Leukopenia, slight erythropenia, inhibition of spermatogenesis, focal skeletal muscle degeneration | [10] |
Note: Vindesine is a different but structurally related compound (desacetyl vinblastine amide). These data may provide insights into the potential toxicities of deacetyl vinorelbine.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., A549 for lung cancer)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile saline or a mixture with Matrigel.
-
Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (intravenously or intraperitoneally) at predetermined doses and schedules (e.g., based on parent compound studies, such as 11 mg/kg on days 1, 5, and 9).[5]
-
Administer vehicle control to the control group.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Monitor animal body weight and clinical signs of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol 2: Acute Intravenous Toxicity Study in Mice
Objective: To determine the median lethal dose (LD50) of this compound.
Materials:
-
ICR mice (or other suitable strain), equal numbers of males and females
-
This compound
-
Sterile vehicle for injection
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate dose range causing mortality.
-
Main Study:
-
Assign mice to several dose groups (e.g., 5-6 groups) with a geometric progression of doses.
-
Administer a single intravenous injection of the test substance.
-
Include a control group receiving the vehicle alone.
-
-
Observation:
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
-
Data Analysis:
-
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
-
Mandatory Visualizations
Caption: Workflow for a subcutaneous xenograft efficacy study.
Caption: Proposed mechanism of action for Deacetyl Vinorelbine.
References
- 1. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinblastine pharmacokinetics in mouse, dog, and human in the context of a physiologically based model incorporating tissue‐specific drug binding, transport, and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the efficacy, toxicity and safety of vinorelbine incorporated in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-directional effect of vinorelbine combined with cisplatin or fluorouracil on tumor growth and metastasis in metronomic chemotherapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An animal model for the study of chronopharmacokinetics of drugs and application to methotrexate and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology of vindesine (desacetyl vinblastine amide) in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Deacetyl Vinorelbine Sulfate Salt Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyl Vinorelbine, a major metabolite of the semi-synthetic vinca alkaloid Vinorelbine, demonstrates significant antitumor activity.[1] Like its parent compound, its mechanism of action is primarily through the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. Accurate and reproducible in vitro studies investigating the efficacy and cellular effects of Deacetyl Vinorelbine Sulfate Salt rely on the correct preparation of stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Quantitative Data Summary
For ease of reference and calculation, the following table summarizes the key quantitative data for Deacetyl Vinorelbine and its sulfate salt.
| Property | Deacetyl Vinorelbine | This compound |
| CAS Number | 126347-74-8 | 126347-74-8 (free base) |
| Molecular Formula | C₄₃H₅₂N₄O₇ | C₄₃H₅₄N₄O₁₁S |
| Molecular Weight | 736.90 g/mol | 834.97 g/mol |
| Appearance | White solid | White solid |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol |
| Storage Temperature | -20°C | -20°C |
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on the activity of its parent compound, Vinorelbine, a starting range for dose-response studies is recommended. The antitumor activity of deacetylvinorelbine has been shown to be similar to that of vinorelbine.[1]
| Cell Line | IC₅₀ of Vinorelbine (for reference) | Recommended Starting Range for Deacetyl Vinorelbine |
| HeLa | 1.25 nM[2] | 0.1 nM - 100 nM |
| MDA-MB-231 | 142.6 nM (in combination study)[3] | 10 nM - 1 µM |
| Various Cancer Cell Lines | 14 nM (unbound in vitro IC₅₀)[4] | 1 nM - 500 nM |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 10 mM Stock Solution
-
Pre-weighing Preparation: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 8.35 mg of the compound (Molecular Weight: 834.97 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 ml of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for Diluting Stock Solution into Cell Culture Medium
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For preparing a range of concentrations for a dose-response experiment, it is recommended to perform serial dilutions of the stock solution in DMSO first.
-
Dilution into Culture Medium: Directly add the desired volume of the stock solution (or a serially diluted solution) to the pre-warmed cell culture medium. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5% as higher concentrations can be cytotoxic to many cell lines.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to account for any effects of the solvent on the cells.
-
Treatment of Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
Safety and Handling Precautions
This compound is a cytotoxic compound and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its powdered form or in solution.[5]
-
Designated Work Area: All handling of the powdered compound and preparation of the concentrated stock solution should be performed in a certified chemical fume hood to avoid inhalation of the powder.[5]
-
Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as hazardous cytotoxic waste according to institutional guidelines.[5]
-
Spill Management: In case of a spill, decontaminate the area using an appropriate method as outlined in your institution's safety protocols for cytotoxic agents.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of Vinorelbine's Mechanism of Action
Caption: Vinorelbine's mechanism via microtubule disruption leading to apoptosis.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cinnamic acid enhances vinorelbine-induced cytotoxicity in MDA-MB-231 cells through modulation of PTEN and ATG5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemopet.co.uk [chemopet.co.uk]
Quantification of Deacetyl Vinorelbine in Whole Blood Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Vinorelbine is extensively metabolized in the liver, with 4-O-deacetyl vinorelbine being one of its major active metabolites.[2][3] Monitoring the concentration of both the parent drug and its active metabolites, such as deacetyl vinorelbine, in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and personalizing treatment regimens.[4][5] This document provides detailed application notes and protocols for the quantification of deacetyl vinorelbine in whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][6][7]
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for the simultaneous determination of vinorelbine and deacetyl vinorelbine in human whole blood.
| Parameter | Vinorelbine | Deacetyl Vinorelbine | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL | [4][6] |
| Linearity Range | 0.05 - 25 ng/mL | 0.05 - 25 ng/mL | [4][6] |
| Correlation Coefficient (r²) | ≥ 0.994 | ≥ 0.994 | [4][6] |
| Intra-assay Precision (%CV) | ≤ 11.6% | ≤ 11.6% | [4] |
| Inter-assay Precision (%CV) | ≤ 10.4% | ≤ 10.4% | [4] |
| Intra-assay Accuracy (%) | -8.7% to 10.3% | -10.0% to 7.4% | [4] |
| Inter-assay Accuracy (%) | -8.7% to 10.3% | -10.0% to 7.4% | [4] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of deacetyl vinorelbine from whole blood.
Materials:
-
Whole blood samples collected in EDTA tubes
-
Internal Standard (IS) solution (e.g., Vinblastine or a stable isotope-labeled analog)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow whole blood samples to thaw at room temperature if previously frozen.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the whole blood sample.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of deacetyl vinorelbine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Onyx monolith C18, 50 x 2 mm) is suitable.[4][6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deacetyl Vinorelbine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be optimized based on the instrument)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions for the chosen IS)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Experimental workflow for the quantification of deacetyl vinorelbine.
Caption: Mechanism of action of deacetyl vinorelbine.
References
- 1. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
Application of Deacetyl Vinorelbine in 3D cell culture models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in preclinical drug screening, offering a more accurate representation of the tumor microenvironment compared to traditional 2D monolayers.[1][2][3] These models recapitulate key aspects of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix signaling, which can significantly influence drug efficacy and resistance.[4] Vinorelbine, a semi-synthetic vinca alkaloid, is an antimitotic agent that functions by inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][6][7] Deacetyl vinorelbine is the primary and most active metabolite of vinorelbine, demonstrating significant antitumor activity.[6][8] This document provides detailed application notes and protocols for the utilization of deacetyl vinorelbine in 3D cell culture models to assess its therapeutic potential.
Signaling Pathways and Mechanism of Action
Deacetyl vinorelbine, similar to its parent compound vinorelbine, targets tubulin, a key component of microtubules. By binding to β-tubulin subunits, it disrupts the assembly and disassembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[5] This interference leads to a halt in the cell cycle at the G2/M phase.[9] The disruption of microtubule function can trigger a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis. This process can involve the activation of tumor suppressor genes like p53 and the modulation of apoptosis-related proteins such as the Bcl-2 family.[6] The intricate interplay of these signaling pathways in a 3D context is critical for understanding the full therapeutic potential of deacetyl vinorelbine.
Caption: Deacetyl Vinorelbine's mechanism of action leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for establishing 3D cell cultures and subsequently treating them with deacetyl vinorelbine to evaluate its efficacy.
Protocol 1: Generation of Tumor Spheroids (Scaffold-Free Model)
This protocol is adapted from general spheroid formation techniques.[10][11]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment round-bottom 96-well plates
-
Deacetyl vinorelbine stock solution (in DMSO)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Drug Treatment and Viability Assay
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
Deacetyl vinorelbine serial dilutions (in complete medium)
-
Complete cell culture medium (for control wells)
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Prepare serial dilutions of deacetyl vinorelbine in complete medium to achieve the desired final concentrations.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the appropriate deacetyl vinorelbine dilution or control medium to each well.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After the incubation period, assess cell viability using the CellTiter-Glo® 3D Assay according to the manufacturer's instructions. Briefly:
-
Allow the plate and assay reagent to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Drug Discovery through 3D Biology | Lab Manager [labmanager.com]
- 4. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the radiosensitization induced by vinorelbine in human non-small cell lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 3D Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: In Vitro Tubulin Polymerization Assay with Deacetyl Vinorelbine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[2] The Vinca alkaloids, a class of antimitotic agents, exert their cytotoxic effects by disrupting microtubule dynamics.[3][4]
Deacetyl Vinorelbine is a major metabolite of Vinorelbine, a semi-synthetic Vinca alkaloid used in the treatment of various cancers.[5] Like its parent compound, Deacetyl Vinorelbine is believed to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][5] This application note provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of Deacetyl Vinorelbine. The assay allows for the quantitative determination of a compound's effect on tubulin assembly by monitoring the change in turbidity over time.[6]
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm. In the presence of an inhibitor like Deacetyl Vinorelbine, the rate and extent of tubulin polymerization are reduced in a concentration-dependent manner. By measuring the OD over time, key parameters of microtubule assembly, such as the nucleation lag phase, the polymerization rate, and the steady-state polymer mass, can be determined. This allows for the calculation of inhibitory values such as the IC50 (the concentration of an inhibitor that reduces the maximal polymerization rate by 50%).
Data Presentation
| Compound | Tubulin Concentration (µM) | IC50 (µM) | Reference |
| Vinorelbine | 17 | 0.80 | |
| Vinblastine | 17 | 0.54 | |
| Deacetyl Vinorelbine | 17 (recommended) | Expected in low µM range | - |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro tubulin polymerization assay with Deacetyl Vinorelbine.
Materials and Reagents
-
Purified Tubulin (>99% pure, bovine or porcine brain)
-
Deacetyl Vinorelbine (stock solution in DMSO)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer. Aliquot and store at -80°C.
-
Prepare a stock solution of Deacetyl Vinorelbine in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations (e.g., 10x final concentration). The final DMSO concentration in the assay should be kept below 1% to avoid affecting polymerization.
-
Prepare positive controls: Paclitaxel (e.g., 10 µM final concentration) and Nocodazole (e.g., 10 µM final concentration).
-
On the day of the experiment, thaw the required amount of purified tubulin on ice. Keep on ice at all times and use within one hour of thawing.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final reaction volume:
-
84 µL General Tubulin Buffer with 10% glycerol
-
1 µL 10 mM GTP
-
10 µL of Deacetyl Vinorelbine working solution (or vehicle control/positive control)
-
-
Add 5 µL of 3 mg/mL purified tubulin to each reaction tube, bringing the final tubulin concentration to approximately 1.4 mg/mL (or as desired). Mix gently by pipetting. Avoid introducing air bubbles.
-
-
Measurement:
-
Carefully transfer the 100 µL reaction mixtures to the pre-warmed 96-well plate.
-
Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 340 nm.
-
Take readings every 30 seconds for 60 to 90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of Deacetyl Vinorelbine and controls.
-
The resulting curves will show a lag phase, a polymerization phase (increase in OD), and a plateau phase.
-
Determine the maximum rate of polymerization (Vmax) for each concentration by calculating the slope of the steepest part of the curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the Deacetyl Vinorelbine concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of tubulin polymerization and its inhibition by Vinca alkaloids like Deacetyl Vinorelbine.
Caption: Mechanism of tubulin polymerization and its inhibition.
Conclusion
The in vitro tubulin polymerization assay is a robust and quantitative method for evaluating the inhibitory activity of compounds like Deacetyl Vinorelbine. This application note provides a comprehensive protocol and the necessary background for researchers to effectively screen and characterize potential microtubule-targeting agents. The expected low micromolar IC50 value for Deacetyl Vinorelbine, similar to its parent compound Vinorelbine, highlights its potential as a potent inhibitor of tubulin polymerization. This assay is a critical tool in the preclinical development of novel anticancer therapeutics.
References
- 1. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers in Deacetyl Vinorelbine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetyl Vinorelbine, the primary and most active metabolite of the chemotherapeutic agent Vinorelbine, exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2][3][4] Western blot analysis is a powerful and widely used technique to investigate the molecular mechanisms underlying this induced apoptosis by detecting changes in the expression levels of key regulatory proteins.[5][6] This document provides detailed application notes and protocols for performing Western blot analysis to assess the impact of Deacetyl Vinorelbine treatment on crucial apoptosis markers in cancer cells.
Apoptotic Signaling Pathways Modulated by Deacetyl Vinorelbine
Deacetyl Vinorelbine, similar to its parent compound Vinorelbine, is known to induce the intrinsic apoptotic pathway. This process is initiated by the disruption of microtubule function, which leads to mitotic arrest and cellular stress.[4] A key event in this pathway is the regulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 are inactivated, while pro-apoptotic proteins such as Bax are upregulated.[1][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[6] Activated caspase-3 proceeds to cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[6][8] The cleavage of PARP is a hallmark of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis Markers
The following tables present hypothetical, yet representative, quantitative data from a Western blot analysis of a human non-small cell lung cancer cell line (e.g., A549) treated with Deacetyl Vinorelbine for 48 hours. The data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH).
Note: This data is for illustrative purposes and is based on the known effects of the parent compound, Vinorelbine. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Table 1: Effect of Deacetyl Vinorelbine on Bcl-2 Family Protein Expression
| Treatment | Concentration (nM) | Relative Bcl-2 Expression (Normalized to β-actin) | Relative Bax Expression (Normalized to β-actin) | Bcl-2/Bax Ratio |
| Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 |
| Deacetyl Vinorelbine | 10 | 0.65 ± 0.04 | 1.52 ± 0.08 | 0.43 |
| Deacetyl Vinorelbine | 50 | 0.32 ± 0.03 | 2.15 ± 0.11 | 0.15 |
| Deacetyl Vinorelbine | 100 | 0.15 ± 0.02 | 2.89 ± 0.15 | 0.05 |
Table 2: Effect of Deacetyl Vinorelbine on Caspase-3 and PARP Cleavage
| Treatment | Concentration (nM) | Relative Pro-Caspase-3 Expression (Normalized to β-actin) | Relative Cleaved Caspase-3 Expression (Normalized to β-actin) | Relative Cleaved PARP Expression (Normalized to β-actin) |
| Control | 0 | 1.00 ± 0.07 | 0.05 ± 0.01 | 0.08 ± 0.02 |
| Deacetyl Vinorelbine | 10 | 0.78 ± 0.06 | 1.85 ± 0.10 | 1.95 ± 0.12 |
| Deacetyl Vinorelbine | 50 | 0.41 ± 0.05 | 3.20 ± 0.18 | 3.55 ± 0.20 |
| Deacetyl Vinorelbine | 100 | 0.19 ± 0.03 | 4.75 ± 0.25 | 5.10 ± 0.28 |
Experimental Protocols
The following are detailed protocols for the Western blot analysis of apoptosis markers in cells treated with Deacetyl Vinorelbine.
Cell Culture and Treatment
-
Culture the chosen cancer cell line (e.g., A549, MCF-7, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of Deacetyl Vinorelbine in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of Deacetyl Vinorelbine (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA (bicinchoninic acid) assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples by diluting with RIPA buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Electroblotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.
Blocking and Antibody Incubation
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody specific for the target apoptosis marker (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band (e.g., β-actin or GAPDH) in the same lane.
-
Calculate the fold change in protein expression relative to the control group.
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient protein transfer | Optimize transfer time and conditions. Check membrane type. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| High antibody concentration | Titrate the primary antibody concentration. |
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize Western blotting to elucidate the apoptotic mechanisms of Deacetyl Vinorelbine in cancer cells, contributing to the development of more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine's anti-tumor actions may depend on the mitotic apoptosis, autophagy and inflammation: hypotheses with implications for chemo-immunotherapy of advanced cancers and pediatric gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low sensitivity in Deacetyl Vinorelbine LC-MS/MS analysis.
Technical Support Center: Deacetyl Vinorelbine LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS/MS analysis of deacetyl vinorelbine, with a focus on addressing low sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical instrument parameters for achieving high sensitivity in deacetyl vinorelbine analysis?
A1: Achieving high sensitivity requires optimization of both liquid chromatography and mass spectrometry parameters. Below is a summary of parameters reported in successful, high-sensitivity methods.
Data Presentation: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommendation | Source |
| Liquid Chromatography | ||
| Column | C18 columns are commonly used, such as Xbridge C18 (50 x 2.1 mm) or Onyx monolith C18 (50 x 2 mm).[1][2] | [1][2][3] |
| Mobile Phase | A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typical.[1][4] A basic pH (around 10.5) has been shown to be effective. | [1][4] |
| Flow Rate | Flow rates are generally in the range of 0.25 to 0.4 mL/min.[4] | [4] |
| Injection Volume | Typically between 20 µL and 50 µL.[2] | [1][2] |
| Mass Spectrometry | ||
| Ionization Mode | Positive electrospray ionization (ESI+) is the standard for vinorelbine and its metabolites.[2][5] | [2][5] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) is used for quantification.[2][4][5] | [2][4][5] |
| Precursor Ion (Q1) | For deacetyl vinorelbine, this will be the [M+H]+ ion. | |
| Product Ion (Q3) | Common product ions should be determined by infusion and optimization. A transition of m/z 779.4 → 122.0 has been reported for the parent drug, vinorelbine.[2][4] | [2][4] |
Q2: My signal for deacetyl vinorelbine is very low or non-existent. What are the first things I should check?
A2: Low or no signal can stem from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Initial Troubleshooting Workflow for Low Signal.
-
Mass Spectrometer Performance:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: Infuse a standard solution of deacetyl vinorelbine directly into the mass spectrometer to confirm that the instrument can detect the analyte and to optimize precursor and product ions.
-
-
Liquid Chromatography System:
-
System Pressure: Check for any unusual pressure fluctuations which might indicate a leak or blockage.[6]
-
Peak Shape of an Internal Standard: If you are using a stable, isotopically labeled internal standard, its peak shape and intensity can be a good indicator of chromatographic performance.
-
-
Sample Integrity:
-
Analyte Stability: Ensure that deacetyl vinorelbine is stable in the sample matrix and during the extraction process. Consider performing stability tests if not already done.
-
-
Method Parameters:
-
Injection: Manually inspect the injection process to ensure the sample is being correctly aspirated and injected.
-
LC Gradient and Mobile Phase: Verify that the mobile phase composition is correct and that the gradient is appropriate to elute deacetyl vinorelbine.
-
Q3: I am observing significant signal suppression. How can I identify and mitigate matrix effects?
A3: Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common cause of low sensitivity.[7][8]
Experimental Protocols: Assessing Matrix Effects
A post-column infusion experiment is a standard method to qualitatively assess matrix effects.[7]
-
Setup:
-
Infuse a standard solution of deacetyl vinorelbine at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet using a T-junction.
-
Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject) onto the LC column.
-
-
Analysis:
-
Monitor the signal intensity of deacetyl vinorelbine. A stable baseline signal should be observed from the infused standard.
-
If there is a dip in the baseline signal at a specific retention time, it indicates the presence of co-eluting matrix components that are causing ion suppression.
-
dot
Caption: Strategies to Mitigate Matrix Effects.
Mitigation Strategies:
-
Improve Chromatographic Separation: Adjust the LC gradient to separate the deacetyl vinorelbine peak from the regions of ion suppression.
-
Optimize Sample Preparation: More rigorous sample preparation can help remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.[9]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract. One study successfully used methyl-t-butyl ether for extraction.[4]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity in removing interferences.[9]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but may also reduce the analyte signal below the detection limit.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite signal suppression.[8]
Q4: My sample preparation recovery is low. How can I improve it?
A4: Low recovery during sample preparation will directly lead to low sensitivity.
Experimental Protocols: Evaluating Extraction Recovery
-
Prepare two sets of samples:
-
Set A (Pre-spiked): Spike a blank matrix with a known concentration of deacetyl vinorelbine before the extraction process.
-
Set B (Post-spiked): Extract a blank matrix and then spike the resulting extract with the same concentration of deacetyl vinorelbine.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Data Presentation: Comparison of Sample Preparation Methods
| Method | General Advantages | General Disadvantages | Suitability for Deacetyl Vinorelbine |
| Protein Precipitation (PPT) | Fast and simple. | Less clean extract, higher potential for matrix effects.[9] | Used in some successful methods, often with acetonitrile-methanol mixtures.[1] |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | More time-consuming, requires solvent optimization. | A highly sensitive method utilized LLE with tert-butyl methyl ether.[3][10] |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, highly selective. | More complex method development, can be more expensive. | Potentially the best option for minimizing matrix effects and improving sensitivity.[9] |
Troubleshooting Low Recovery:
-
Extraction Solvent: For LLE, ensure the solvent has the appropriate polarity to efficiently extract deacetyl vinorelbine.
-
pH Adjustment: The pH of the sample may need to be adjusted to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
-
SPE Sorbent and Elution Solvent: For SPE, ensure the sorbent chemistry is appropriate and that the wash and elution solvents are optimized.
Q5: How can I optimize the MS/MS parameters for deacetyl vinorelbine?
A5: Proper optimization of MS/MS parameters is crucial for maximizing signal intensity.[11][12]
dot
Caption: MS/MS Optimization Workflow.
Experimental Protocols: MS/MS Parameter Optimization
-
Direct Infusion: Prepare a pure standard solution of deacetyl vinorelbine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Optimize Precursor Ion (Q1): In a full scan or Q1 scan mode, identify the most abundant and stable precursor ion, which is expected to be the [M+H]+ ion.
-
Optimize Product Ions (Q3): Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. Select at least two product ions for the MRM method (one for quantification, one for confirmation).
-
Optimize Collision Energy (CE): For each selected MRM transition, ramp the collision energy to find the value that produces the highest intensity for the product ion.
-
Optimize Other Source Parameters: Systematically adjust other source-dependent parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal.[12] It is important to perform this optimization using a mobile phase composition that is similar to the conditions at which the analyte elutes from the column.[12]
References
- 1. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Deacetyl Vinorelbine Sulfate Salt solubility issues in aqueous buffers.
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Deacetyl Vinorelbine Sulfate Salt in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my neutral phosphate-buffered saline (PBS) at pH 7.4, and it precipitated. Why is this happening?
A1: This is a common issue for salts of weakly basic compounds like vinca alkaloids. Deacetyl Vinorelbine, like its parent compound Vinorelbine, is a weak base. While its salt form (sulfate salt) is generally more water-soluble, this solubility is highly pH-dependent. The parent compound, Vinorelbine, has pKa values around 5.8 and 8.2.[1] In acidic conditions (pH below the pKa), the molecule is protonated and exists as a more soluble salt. As the pH increases towards and above its pKa, it deprotonates to the less soluble free base form, causing it to precipitate out of the aqueous solution. The commercial formulation of Vinorelbine Tartrate is maintained at a low pH of approximately 3.5 to ensure solubility.[2][3] Raising the pH to 7.4 likely converts the deacetylated form to its less soluble free base.
Q2: What is the recommended solvent for making a stock solution?
A2: For high-concentration stock solutions, organic solvents are recommended. This compound is reported to be soluble in DMSO and Methanol.[4] Vinorelbine Tartrate is soluble in DMSO at approximately 46 mg/mL.[5] When preparing for an experiment, you can create a concentrated stock in DMSO and then dilute it into your aqueous buffer. However, ensure the final concentration of DMSO is low enough to not affect your experimental system, as organic solvents can have physiological effects.
Q3: How can I determine the maximum soluble concentration of this compound in my specific buffer?
A3: You can determine the thermodynamic solubility using a standard experimental protocol like the Shake-Flask Method. This involves adding an excess amount of the compound to your buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can the type of buffer I use affect the solubility, even at the same pH?
A4: Yes, the buffer species can influence drug solubility.[6] Some buffer ions can interact with the drug molecule, forming different salt pairs that may have varying solubilities. For instance, phosphate and citrate buffers can interact differently with compounds and affect their complexation and solubility.[7] It is also known that the dissolution rate of some drugs can be slower in bicarbonate buffers compared to phosphate buffers.[8] Therefore, it is crucial to test solubility in the final buffer system you intend to use for your experiments.
Q5: My compound is dissolved, but I'm seeing precipitation over time. What could be the cause?
A5: This could be due to several factors:
-
Instability: The compound may be degrading over time to a less soluble product. While Vinorelbine diluted solutions are generally stable for at least 24-48 hours, the stability of the deacetylated form in your specific buffer should be confirmed.[9][10][11]
-
Temperature Changes: Solubility is temperature-dependent. If you prepared the solution at a higher temperature and stored it at a lower one (e.g., room temperature to 4°C), the compound might precipitate.
-
Slow Equilibration: The initial dissolution may have formed a supersaturated solution, which is thermodynamically unstable and will precipitate over time to reach its true equilibrium solubility.
Troubleshooting Guide
If you encounter precipitation, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for precipitation issues.
Data Summary
While specific data for this compound is limited, the properties of the parent compound provide a useful reference.
Table 1: Physicochemical Properties of Vinorelbine and Related Compounds
| Compound | Form | Molecular Weight | Aqueous Solubility | Notes |
| Vinorelbine | Free Base | 778.95 g/mol | Low (Predicted: 0.0122 mg/mL)[12] | Lipophilic parent compound. |
| Vinorelbine Tartrate | Ditartrate Salt | 1079.1 g/mol | >1000 mg/mL in distilled water[2][3] | Highly soluble at low pH (~3.5). |
| Deacetyl Vinorelbine | Free Base | 736.90 g/mol [13] | Data not available (expected to be low) | Primary active metabolite of Vinorelbine.[12] |
| This compound | Sulfate Salt | 834.97 g/mol [14] | Data not available (expected to be pH-dependent) | Soluble in DMSO, MeOH.[4] |
Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific buffer.
Caption: Experimental workflow for the Shake-Flask method.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg, enough to see undissolved solid) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop agitation and let the undissolved solid settle. For better separation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter (use a filter material compatible with your buffer and compound).
-
Analysis: Dilute the filtered sample appropriately and analyze the concentration using a validated analytical method such as HPLC-UV or LC-MS. The resulting concentration is the thermodynamic solubility of the compound in that specific buffer.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is for preparing a diluted working solution for in-vitro experiments.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C.
-
Calculate Dilution: Determine the final concentration needed for your experiment and the maximum tolerable percentage of DMSO. For most cell-based assays, this is typically ≤ 0.5%.
-
Serial Dilution (Recommended): To avoid precipitation from a large "shock" of DMSO into the aqueous buffer, perform serial dilutions.
-
First, make an intermediate dilution of the DMSO stock into your aqueous buffer (e.g., a 1:10 dilution to create a 1 mM solution in 10% DMSO).
-
Vortex or mix gently immediately after adding the stock to the buffer.
-
Perform the final dilution from this intermediate stock into the final buffer to reach the target concentration and low DMSO percentage. For example, a 1:100 dilution of the 1 mM intermediate stock will result in a 10 µM final solution with 0.1% DMSO.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
Underlying Principles
The solubility challenges observed are rooted in the chemical properties of the molecule. Understanding this relationship is key to troubleshooting.
Caption: Relationship between pH and solubility for a weak base.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purchase [D3]-Deacetylvinorelbine sulfate salt [nucleosyn.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 10. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
Overcoming matrix effects in Deacetyl Vinorelbine quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Deacetyl Vinorelbine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the quantification of Deacetyl Vinorelbine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][4] In the bioanalysis of Deacetyl Vinorelbine, a major active metabolite of Vinorelbine, complex biological matrices like plasma or whole blood contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with its ionization in the mass spectrometer source, leading to unreliable quantitative results.[4][5]
Q2: What are the primary sources of matrix effects in biological samples like plasma or whole blood?
A2: The primary sources of matrix effects are endogenous and exogenous substances present in the biological sample.
-
Endogenous Components: These are naturally occurring substances within the biological fluid. In plasma and whole blood, major contributors include phospholipids, salts, proteins, and other metabolites.[4][5] Phospholipids are a well-known cause of ion suppression in electrospray ionization (ESI).[5]
-
Exogenous Components: These substances are introduced during sample collection, processing, or storage. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes or plates, and residual reagents from sample preparation steps.[3][6]
Q3: How can I qualitatively and quantitatively assess matrix effects in my Deacetyl Vinorelbine assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of Deacetyl Vinorelbine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation (dip or peak) from the stable baseline signal indicates the presence of matrix effects at that retention time.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common approach to measure the magnitude of the matrix effect.[1] The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solution. The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What are the general regulatory expectations regarding the evaluation of matrix effects for bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This includes a thorough assessment of matrix effects. The expectation is to demonstrate that the matrix does not interfere with the accuracy, precision, and sensitivity of the assay. This is typically done by evaluating the matrix effect across multiple lots of the biological matrix from different individuals to assess its variability.
Troubleshooting Guides
Problem: I am observing significant ion suppression for Deacetyl Vinorelbine. How can I mitigate this?
Answer: Significant ion suppression can be addressed by a systematic approach involving sample preparation, chromatographic separation, and instrument parameters. The goal is to separate the analyte of interest from the interfering matrix components.
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for systematically troubleshooting ion suppression.
1. Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][7]
- Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[9] If using PPT, consider a subsequent dilution step (e.g., 40-fold) if sensitivity allows.[10]
- Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[9] By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract Deacetyl Vinorelbine while leaving many interferences behind.[10] A double LLE procedure can further improve sample cleanliness.[10]
- Solid-Phase Extraction (SPE): SPE is highly effective at removing matrix components.[9][11] Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts and significantly reduce matrix effects.[9] Specialized phases like HybridSPE®-Phospholipid are designed to specifically target and remove phospholipids.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | General Effectiveness | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive | High potential for significant matrix effects[9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good removal of salts and polar interferences | Can be labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | High to Very High | Highly selective, provides very clean extracts | More expensive, requires method development |
| HybridSPE®-Phospholipid | Very High | Specifically targets and removes phospholipids | Higher cost per sample |
2. Modify Chromatographic Conditions: If sample preparation is insufficient, optimizing the LC separation can help.
- Increase Chromatographic Resolution: Adjust the gradient, flow rate, or mobile phase composition to separate the Deacetyl Vinorelbine peak from co-eluting interferences.[7]
- Change Column Chemistry: Switching to a different column chemistry (e.g., HILIC if the analyte is polar) can alter the elution profile of matrix components relative to the analyte.
3. Adjust Mass Spectrometer Parameters:
- Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your instrument allows, testing APCI could be a viable option.
- Reduce Flow Rate: Lowering the ESI flow rate into the nano-flow range can reduce signal suppression by creating smaller, more tolerant droplets.[6]
Problem: My internal standard (IS) is not adequately compensating for the matrix effect. What should I do?
Answer: An ideal internal standard should co-elute with the analyte and experience the same degree of matrix effect. If compensation is inadequate, consider the following:
Selection of an Appropriate Internal Standard
Caption: Comparison of SIL and structural analog internal standards.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[7] A SIL-IS (e.g., deuterated Deacetyl Vinorelbine) is chemically identical to the analyte and will have the same chromatographic retention time, extraction recovery, and ionization response. This allows it to track and correct for variations caused by matrix effects much more effectively than a structural analog.
-
Re-evaluate Structural Analog IS: If a SIL-IS is not available, ensure your structural analog has very similar physicochemical properties (pKa, logP) and, critically, the same elution time as Deacetyl Vinorelbine. If it elutes even slightly differently, it may be in a region of the chromatogram with a different degree of ion suppression, leading to poor correction.
Problem: I see high variability and poor accuracy in my quality control (QC) samples. Could this be due to matrix effects?
Answer: Yes, high variability in QC samples is a classic symptom of inconsistent matrix effects.[4] The composition of biological matrices can vary significantly between individuals (e.g., due to diet, genetics, or disease state).[12] If the matrix effect is not consistent across different lots of matrix, and your method cannot adequately correct for it, you will observe poor precision and accuracy in your results.
To address this, you must return to the fundamental strategies of improving sample cleanup and/or using a more appropriate internal standard (ideally a SIL-IS) to ensure the method is rugged and reliable across different patient samples.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF) via Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for Deacetyl Vinorelbine.
Methodology:
-
Prepare Set A: Spike Deacetyl Vinorelbine and the internal standard at a known concentration (e.g., low and high QC levels) into a pure solvent solution (e.g., mobile phase). Analyze these samples (n=6). This represents the analyte response without any matrix influence.
-
Prepare Set B: Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with Deacetyl Vinorelbine and the IS to the same concentration as in Set A. Analyze these samples.
-
Calculation:
-
Calculate the average peak area for Deacetyl Vinorelbine in Set A (AreaSolvent) and Set B (AreaMatrix).
-
The Matrix Factor (MF) is calculated as: MF = AreaMatrix / AreaSolvent
-
The IS-normalized MF is calculated using the peak area ratios of the analyte to the IS.
-
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15% to indicate that the matrix effect is consistent.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To provide a cleaner sample extract compared to protein precipitation.
Methodology:
-
To 100 µL of a plasma sample, add the internal standard solution.
-
Adjust the pH of the sample to be at least two pH units higher than the pKa of Deacetyl Vinorelbine (a basic compound) to ensure it is in its uncharged form.[10] This is typically done by adding a small volume of a basic buffer (e.g., ammonium hydroxide).
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase, vortex, and inject into the LC-MS/MS system.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to improve peak shape in Deacetyl Vinorelbine chromatography.
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Deacetyl Vinorelbine, a basic compound often prone to asymmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: Why is my Deacetyl Vinorelbine peak exhibiting significant tailing?
Peak tailing for Deacetyl Vinorelbine, an amine-containing basic compound, is primarily caused by secondary ionic interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] This interaction is in addition to the intended hydrophobic retention mechanism and causes a portion of the analyte molecules to be retained longer, resulting in an asymmetrical peak shape.[2][3]
Q2: How can I use the mobile phase pH to improve my peak shape?
Controlling the mobile phase pH is one of the most effective strategies to mitigate tailing.[4][5] The goal is to suppress the ionization of either the analyte or the silanol groups on the stationary phase.
-
Low pH (Acidic Conditions): Operating at a low pH (e.g., 2.5 - 3.5) protonates the residual silanol groups, neutralizing their negative charge (Si-OH).[6] This minimizes the ionic attraction with the positively charged Deacetyl Vinorelbine, leading to a more symmetrical peak.[6]
-
High pH (Basic Conditions): Using a high pH mobile phase (e.g., pH > 8) deprotonates the basic analyte, making it neutral. This also prevents the undesirable ionic interaction. However, this approach requires a pH-stable column (e.g., hybrid or specialized polymer-based) to prevent dissolution of the silica backbone.[7][8] For robust methods, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[9][10]
Q3: What are mobile phase additives and how can they help reduce peak tailing?
Mobile phase additives, or modifiers, can be used to mask the active silanol sites on the column. A common strategy is to add a "competing base" to the mobile phase.[6]
-
Competing Base: A small concentration (e.g., 5-10 mM) of an amine like Triethylamine (TEA) or Diethylamine is added to the mobile phase.[6][11] These additives are small, basic molecules that preferentially interact with the active silanol groups, effectively shielding them from the Deacetyl Vinorelbine analyte.[6] While effective, be aware that long-term use of amine additives can shorten column lifetime.[6]
Q4: Could my HPLC column be the source of the poor peak shape?
Yes, the column is a critical factor. Several aspects of the column can contribute to peak tailing:
-
Column Quality: Modern columns made from high-purity, "Type B" silica have a much lower concentration of acidic silanol groups and metal contaminants, leading to inherently better peak shapes for basic compounds.[6]
-
End-capping: Use a column that is thoroughly end-capped.[3][7] End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent, making them inert. Double end-capped columns offer even better performance for basic analytes.[12]
-
Column Degradation: Over time, the stationary phase can degrade, or the column bed can deform, creating voids or channels.[1][9] This can be caused by operating at extreme pH, high temperatures, or by sample contaminants blocking the inlet frit.[8][9] If performance degrades suddenly, consider backflushing the column or replacing it.[9]
Q5: Can my sample preparation or injection parameters affect the peak shape?
Absolutely. The way you prepare and inject your sample can lead to distorted peaks.
-
Column Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to tailing.[1][3] To check for this, dilute your sample by a factor of 10 and reinject; if the peak shape improves, you were likely overloading the column.[1][9]
-
Injection Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase.[3] Injecting in a much stronger solvent can cause the analyte band to spread improperly at the column head, resulting in peak distortion.[3][13]
Troubleshooting Guides and Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to prepare a low-pH mobile phase to suppress silanol activity.
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer. Weigh 2.72 grams of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.[14]
-
pH Adjustment: While stirring, carefully add orthophosphoric acid dropwise to the buffer solution until the pH meter reads 2.5.[14]
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., methanol or acetonitrile) in the desired ratio (e.g., 40:60 v/v aqueous:organic).[14]
-
Degassing: Degas the final mobile phase solution using an ultrasonic bath for 5-10 minutes or by vacuum filtration through a 0.45 µm filter.[14]
-
System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.
Protocol 2: Diagnosing and Addressing Column Overload
This protocol helps determine if poor peak shape is due to injecting too much sample mass.
-
Prepare Standard Sample: Prepare a stock solution of Deacetyl Vinorelbine at a known concentration that is producing tailing peaks.
-
Serial Dilution: Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:100) using the mobile phase as the diluent.
-
Sequential Injection: Inject the samples in order of increasing dilution (from most concentrated to most dilute).
-
Analyze Peak Shape: Compare the tailing factor and symmetry of the Deacetyl Vinorelbine peak across the different concentrations. A significant improvement in peak shape at lower concentrations confirms mass overload.[9]
-
Action: Reduce the concentration of your working sample to a level that provides a symmetrical peak while still meeting detection requirements.
Data Presentation
Table 1: Summary of Mobile Phase Strategies for Improved Peak Shape
| Strategy | Recommended Setting | Example Buffer/Additive | Pros | Cons |
| Low pH (Ion Suppression) | pH 2.5 - 3.5 | 10-20 mM Phosphate Buffer[6] | Robust, significantly reduces silanol interaction, compatible with most silica columns. | May alter selectivity compared to mid-range pH. |
| High pH (Analyte Neutralization) | pH > 8.0 | 10-20 mM Ammonium Bicarbonate | Excellent peak shape for basic compounds, offers alternative selectivity. | Requires a specialized pH-stable column, some analytes may be unstable.[7] |
| Competing Base Additive | 5-10 mM | Triethylamine (TEA)[6] | Very effective at masking silanols, can be used at neutral pH. | Can shorten column lifetime, may cause baseline noise with some detectors.[6] |
| Increased Buffer Strength | 25-50 mM | Phosphate or Acetate Buffer | Helps maintain precise pH control, can improve peak shape by masking some silanol activity.[1] | Higher salt concentrations can precipitate when mixed with high percentages of organic solvent. |
Table 2: Recommended Column Chemistries for Basic Analytes
| Column Type | Key Feature | Suitability for Deacetyl Vinorelbine |
| High-Purity, End-Capped Silica (Type B) | Low residual silanol activity.[6] | Good: A significant improvement over older "Type A" silica columns. |
| Hybrid Particle Technology | Silica-polymer hybrid particles are more resistant to high pH. | Excellent: Allows for the use of high pH mobile phases, providing great peak shape and longevity. |
| Cyano (CN) Phase | Different selectivity compared to C18. | Proven: A cyano column has been successfully used for the analysis of Vinorelbine and Deacetyl Vinorelbine.[15] |
| Superficially Porous Particles (Core-Shell) | High efficiency at lower backpressures.[7] | Excellent: Modern core-shell columns often incorporate advanced bonding and end-capping for superior performance with basic compounds. |
Visualizations
Caption: Troubleshooting workflow for improving Deacetyl Vinorelbine peak shape.
Caption: Mechanism of peak tailing and mitigation by mobile phase modifiers.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. researchgate.net [researchgate.net]
- 15. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deacetyl Vinorelbine Sulfate Salt & Cell Viability Assays
This guide is designed to assist researchers, scientists, and drug development professionals in navigating potential interferences and troubleshooting issues when assessing cell viability in the presence of Deacetyl Vinorelbine Sulfate Salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MTT assay results show high cell viability, but microscopic examination reveals significant cell death or morphological changes. What could be the cause?
A1: This is a common discrepancy when working with certain compounds. There are two primary possibilities:
-
Direct Reduction of MTT: this compound, due to its chemical structure, may possess intrinsic reducing properties that can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making it appear as though cells are viable when they are not.[1][2]
-
Metabolic Inertness vs. Viability: As a microtubule destabilizing agent, Deacetyl Vinorelbine induces mitotic arrest.[3] Cells arrested in mitosis may remain metabolically active for a period and continue to reduce MTT, even though they are no longer proliferating and are committed to apoptosis. Tetrazolium assays are indicators of metabolic activity, not necessarily proliferation.
Troubleshooting Steps:
-
Run a Cell-Free Control: Add this compound to culture medium without cells and perform the MTT assay. If you observe a color change, it confirms the compound directly reduces MTT.
-
Use an Alternative Assay: Switch to a non-metabolic-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®), a dye exclusion assay (e.g., Trypan Blue), or a cytotoxicity assay that measures membrane integrity (e.g., LDH).[4][5]
Q2: I am observing interference with my LDH cytotoxicity assay. Why is this happening?
A2: Interference with the LDH (Lactate Dehydrogenase) assay can occur through several mechanisms:
-
Enzyme Inhibition/Activation: The compound might directly interact with the LDH enzyme, inhibiting its activity and leading to an underestimation of cytotoxicity.
-
Adsorption: Nanoparticles and some complex molecules can adsorb the LDH protein, making it unavailable for the enzymatic reaction.[6]
-
Optical Interference: If the compound imparts color to the medium, it can interfere with the absorbance reading of the formazan product.[6]
Troubleshooting Steps:
-
Run an Enzyme Activity Control: Spike a known amount of LDH into a cell-free medium containing your compound at the highest concentration used in your experiment. Compare the LDH activity to a control without the compound. A lower reading indicates inhibition.
-
Centrifuge Samples: If you suspect adsorption, centrifuging the cell culture supernatant to pellet any compound precipitates before transferring the supernatant for the LDH reaction may help.[6]
-
Use a Background Control: Always include wells with the compound in the medium (no cells) to subtract any background absorbance.
Q3: My results from an MTT assay and an ATP-based assay are not correlating. Which result should I trust?
A3: ATP-based assays, such as the CellTiter-Glo® assay, are generally considered more robust and less prone to artifacts from colored or reducing compounds compared to tetrazolium-based assays.[2][5] ATP is a direct and sensitive indicator of viable, metabolically active cells, and levels decrease rapidly upon cell death.[5] Given the potential for Deacetyl Vinorelbine to interfere with MTT reduction, the results from the ATP-based assay are likely to be a more accurate reflection of cell viability.
Q4: What is the recommended cell viability assay for use with microtubule inhibitors like this compound?
A4: A multi-assay approach is often best. However, if a single primary assay is to be chosen, an ATP-based luminescence assay is highly recommended.[5] It is rapid, highly sensitive, and less susceptible to the types of chemical interference that affect colorimetric metabolic assays.[4][5] To confirm results, especially to differentiate between cytostatic and cytotoxic effects, complementing the ATP assay with a direct cell counting method (like Trypan Blue exclusion) or a real-time imaging-based assay is ideal.
Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages & Potential Interference with Deacetyl Vinorelbine |
| MTT/MTS/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product. | Inexpensive, well-established. | Prone to interference from reducing compounds (false positives), colored compounds, and changes in metabolic state not related to viability.[1][7] |
| Resazurin (AlamarBlue®) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[5] | More sensitive than MTT, non-toxic, allows for further cell analysis.[4][5] | Also susceptible to direct chemical reduction by compounds with antioxidant properties.[1] |
| LDH (Cytotoxicity) | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8] | Measures cytotoxicity directly. | Compound may inhibit LDH enzyme activity (false negative), adsorb LDH protein, or interfere with absorbance readings.[6][9] |
| ATP-Based (Luminscence) | Measures ATP levels, which are proportional to the number of metabolically active cells, using a luciferase reaction.[5] | High sensitivity, rapid, less prone to artifacts from colored/reducing compounds.[4][5] | ATP levels can be affected by metabolic shifts; requires a luminometer. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[5] | Direct, simple, inexpensive, visual confirmation of cell death. | Low-throughput, subjective, only measures membrane integrity at a single point in time. |
Experimental Protocols & Methodologies
Protocol 1: MTT Cell Viability Assay (with Interference Controls)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include "untreated" (vehicle control) and "blank" (medium only) wells.
-
Interference Control Setup: In a separate set of wells without cells, add the same serial dilutions of the compound to the cell culture medium. This will test for direct MTT reduction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[2]
-
Incubation with MTT: Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible in the control cells.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[2]
-
Reading: Shake the plate for 15 minutes to dissolve the crystals and read the absorbance at ~570 nm.
-
Data Analysis: Subtract the absorbance of the blank and the corresponding cell-free interference control from your experimental values.
Protocol 2: LDH Cytotoxicity Assay (with Interference Controls)
-
Experimental Setup: Prepare a 96-well plate with cells and compound dilutions as described for the MTT assay. Include the following controls:
-
Untreated Control: Cells with vehicle only (measures spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.
-
Compound Background Control: Wells with medium and compound dilutions but no cells.
-
-
Incubation: Incubate for the desired duration.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution if required by the kit manufacturer.
-
Reading: Measure absorbance at ~490 nm.[8]
-
Data Analysis:
-
Subtract the compound background control from all readings.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Visualizations
Mechanism of Action
Caption: Mechanism of action for Deacetyl Vinorelbine leading to apoptosis.
Experimental Workflow for Viability Assays
Caption: Recommended workflow for cell viability assays with interference controls.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected cell viability results.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of analysis for Deacetyl Vinorelbine Sulfate Salt reference standard.
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for the Deacetyl Vinorelbine Sulfate Salt reference standard. It is intended for researchers, scientists, and drug development professionals utilizing this standard in their experiments.
Certificate of Analysis (Representative)
Below is a representative Certificate of Analysis. For lot-specific data, please refer to the Certificate of Analysis provided with your product.[1][2][3]
Physicochemical Properties
| Parameter | Specification |
| Chemical Name | O-Deacetylnavelbine Sulfate Salt |
| CAS Number | 126347-74-8 (free base) |
| Molecular Formula | C₄₃H₅₂N₄O₇ · H₂SO₄ |
| Molecular Weight | 834.98 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in water (10 mg/mL) and methanol.[4] |
| Storage | Store at -20°C for long-term storage.[5] Shipped at room temperature.[5] |
Quality Control Data
| Test | Method | Specification |
| Purity (HPLC) | HPLC-UV | ≥98% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure |
| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer | ≤ 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is a representative method for the analysis of Deacetyl Vinorelbine, adapted from established methods for Vinorelbine and its metabolites.[6][7][8][9]
-
Instrumentation: A standard HPLC system with a UV detector.[9][10]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 40:60 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.05 mg/mL.[6]
-
If analyzing experimental samples, perform a liquid-liquid extraction using diethyl ether, followed by a back-extraction in an acidic solution to isolate the analyte.[8]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a general procedure for the sensitive quantification of Deacetyl Vinorelbine using liquid chromatography-tandem mass spectrometry.[11][12][13]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[11][12]
-
Column: A polar-modified C18 column (e.g., 50 mm x 2.1 mm, 3 µm).[13]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 4 mmol/L ammonium formate (pH 3.0) in a 75:25 (v/v) ratio.[13]
-
Flow Rate: 0.4 mL/min.[13]
-
Ionization Mode: Positive electrospray ionization (ESI+).[11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Note: Specific precursor-to-product ion transitions need to be optimized for the instrument in use. For Vinorelbine, a transition of m/z 779.4 → 122.0 has been reported.[13]
-
-
Sample Preparation (from serum/plasma):
-
Use a small sample volume (e.g., 50 µL of plasma).[13]
-
Perform a one-step liquid-liquid extraction with a suitable organic solvent like methyl-t-butyl ether.[13]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Deacetyl Vinorelbine-d3 Sulfate), should be used for accurate quantification.[5][14]
-
Diagrams and Visualizations
Caption: A typical workflow for determining the purity of the this compound reference standard using HPLC-UV.
Caption: A logical troubleshooting guide for common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended storage condition for the this compound reference standard?
A1: For long-term stability, the reference standard should be stored at -20°C.[5] It is typically shipped at room temperature, and short-term exposure to ambient conditions is not expected to affect its quality.
Q2: The reference standard is not dissolving properly in my chosen solvent. What should I do?
A2: this compound is soluble in water and methanol.[4] If you experience solubility issues, try gentle warming or sonication. Ensure you are using a high-purity solvent and that the concentration is not above its solubility limit. For HPLC applications, dissolving the standard directly in the mobile phase is recommended to ensure compatibility.[6]
Q3: I am not seeing a peak, or the peak is very small, during my HPLC analysis. What are the possible causes?
A3: This issue can arise from several factors:
-
Incorrect Wavelength: Ensure your UV detector is set to the correct wavelength, which is typically around 267-268 nm for Vinorelbine and its derivatives.[8][10]
-
Sample Degradation: The compound may have degraded due to improper handling or storage. Ensure the material was protected from light and stored at the correct temperature.
-
Injection Error: Check your autosampler or manual injector for any issues that might prevent the sample from being introduced into the system.
-
Low Concentration: Verify your sample preparation calculations and ensure the concentration is within the detection limits of your instrument. The limit of detection for similar compounds has been reported to be around 0.200 µg/mL.[6][7]
Q4: My chromatographic peaks are showing significant tailing or fronting. How can I improve the peak shape?
A4: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The pH of the mobile phase is critical. For amine-containing compounds like Deacetyl Vinorelbine, a low pH (e.g., 2.5-3.0) can help to protonate the molecule and reduce tailing on silica-based C18 columns.[9]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Age: The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.
Q5: How should I handle this compound safely in the laboratory?
A5: Deacetyl Vinorelbine is a metabolite of Vinorelbine, an anti-mitotic chemotherapy drug.[14] As such, it should be handled as a cytotoxic compound. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15] All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation or skin contact.[15] Follow all applicable institutional and national guidelines for handling and disposing of cytotoxic agents.[15]
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Vinorelbine ditartrate salt hydrate 98 (HPLC) CAS 125317-39-7 [sigmaaldrich.com]
- 5. Deacetyl Vinorelbine-d3 Sulfate | LGC Standards [lgcstandards.com]
- 6. academic.oup.com [academic.oup.com]
- 7. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. USP method for vinorelbine and its impurities using a C18 selectivity HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purchase [D3]-Deacetylvinorelbine sulfate salt [nucleosyn.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Addressing poor reproducibility in Deacetyl Vinorelbine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor reproducibility in experiments involving Deacetyl Vinorelbine. Designed for researchers, scientists, and drug development professionals, this resource offers detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to enhance the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Deacetyl Vinorelbine experiments in a question-and-answer format, providing specific guidance to troubleshoot and resolve them.
Q1: Why am I seeing significant variability in my IC50 values for Deacetyl Vinorelbine across replicate experiments?
A1: Inconsistent IC50 values are a frequent challenge and can stem from several sources:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. Genetic drift in continuous cell culture can alter drug sensitivity.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final viability reading. Optimize and strictly control the seeding density for each cell line.
-
Cell Health and Viability: Only use healthy, actively dividing cells for your experiments. Poor cell health at the start will lead to unreliable results.
-
-
Compound-Related Factors:
-
Deacetyl Vinorelbine Stability: While Vinorelbine has shown stability in solutions like 0.9% sodium chloride and 5% glucose for several days, the stability of Deacetyl Vinorelbine in cell culture media over the course of your experiment should be verified.[1][2][3] Consider performing a stability test of the compound in your specific media and conditions.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
-
-
Assay-Specific Factors:
-
Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, ATP content for CellTiter-Glo, membrane integrity for trypan blue). The choice of assay can influence the IC50 value.[2] Ensure the chosen assay is suitable for your cell line and experimental conditions.
-
Incubation Time: The duration of drug exposure is a critical parameter. IC50 values can change significantly with different incubation times (e.g., 24, 48, or 72 hours).[4] Standardize the incubation time across all experiments.
-
Data Analysis: The method and software used to calculate the IC50 value can introduce variability.[4][5] Use a consistent data analysis workflow and software.
-
Q2: My cell viability results are not consistent, even within the same plate. What could be the cause?
A2: Intra-plate variability often points to technical inconsistencies in your experimental setup:
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can lead to significant well-to-well variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Clumping: Uneven cell distribution due to clumping will result in variable cell numbers per well. Ensure you have a single-cell suspension before plating.
-
Incomplete Solubilization of Formazan (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
Q3: How do I choose the right cell line for my Deacetyl Vinorelbine experiments?
A3: The choice of cell line is critical and should be guided by your research question. Deacetyl Vinorelbine, like its parent compound Vinorelbine, is a microtubule inhibitor.[6] Therefore, cell lines with known sensitivities to anti-mitotic agents are a good starting point. Consider the following:
-
Tissue of Origin: Select cell lines relevant to the cancer type you are studying.
-
Expression of Drug Targets and Resistance Markers: Investigate the expression levels of tubulin isoforms and proteins involved in drug efflux (e.g., P-glycoprotein), as these can influence sensitivity.[7]
-
Published Data: Review the literature for studies that have used Deacetyl Vinorelbine or Vinorelbine in various cell lines to gauge expected sensitivity.
Q4: What is the expected potency of Deacetyl Vinorelbine compared to Vinorelbine?
A4: Deacetylvinorelbine has been shown to be a primary and active metabolite of Vinorelbine, possessing similar antitumor activity.[6] In at least one study using human umbilical vein endothelial cells (HUVECs), Deacetyl Vinorelbine (DVRL) was found to be more active than Vinorelbine (VRL) in inhibiting endothelial cell growth, with a lower IC50 value at 96 hours of exposure.[8]
Quantitative Data Summary
The following table summarizes published IC50 values for Deacetyl Vinorelbine and its parent compound, Vinorelbine. This data can serve as a reference for expected potency in your experiments.
| Compound | Cell Line | Incubation Time (hours) | IC50 Value | Reference |
| Deacetyl Vinorelbine (DVRL) | HUVEC | 96 | 0.55 nmol/l | [8] |
| Deacetyl Vinorelbine (DVRL) | HUVEC | 24 | 78 µmol/l | [8] |
| Vinorelbine (VRL) | HUVEC | 96 | 1.23 nmol/l | [8] |
| Vinorelbine (VRL) | HUVEC | 24 | 32 µmol/l | [8] |
Experimental Protocols
To promote reproducibility, detailed and standardized protocols are essential. Below is a recommended protocol for a cell viability assay using Deacetyl Vinorelbine.
Protocol: Cell Viability (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Deacetyl Vinorelbine (ensure high purity)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, exponentially growing cells.
-
Prepare a single-cell suspension in complete medium.
-
Seed the cells into a 96-well plate at the pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of Deacetyl Vinorelbine in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of solvent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value using appropriate software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to Deacetyl Vinorelbine experiments.
Caption: Mechanism of action of Deacetyl Vinorelbine, leading to mitotic arrest and apoptosis.
References
- 1. vigo-avocats.com [vigo-avocats.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Deacetyl Vinorelbine: A Technical Support Guide to Stability and Storage
For researchers, scientists, and drug development professionals engaged in studies involving Deacetyl Vinorelbine, ensuring the stability and integrity of the compound is paramount to obtaining accurate and reproducible experimental results. This guide provides a comprehensive overview of stability testing, recommended storage conditions, and troubleshooting for common issues encountered during experimentation.
Deacetyl Vinorelbine, also known as 4-O-deacetylvinorelbine, is the primary and pharmacologically active metabolite of Vinorelbine, a semi-synthetic vinca alkaloid used in cancer chemotherapy.[1][2][3][4] Understanding its stability profile is crucial for both in vitro and in vivo studies. Due to a lack of extensive public stability data specifically for isolated Deacetyl Vinorelbine, this guide leverages information on the parent compound, Vinorelbine, to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Deacetyl Vinorelbine?
Recommendation: For optimal stability, pure Deacetyl Vinorelbine should be stored at -20°C or below , protected from light and moisture.
Q2: How stable is Deacetyl Vinorelbine in solution?
There is limited specific data on the stability of Deacetyl Vinorelbine in various solutions. However, studies on Vinorelbine provide valuable insights. Diluted solutions of Vinorelbine are known to be physically and chemically stable for varying durations depending on the solvent, concentration, and storage temperature. For instance, Vinorelbine diluted in 5% dextrose or 0.9% sodium chloride is stable for at least 120 hours at room temperature under fluorescent lighting.[8]
Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, it is advisable to conduct a preliminary stability study for your specific concentration and solvent system. Based on Vinorelbine data, storage at 2-8°C, protected from light, is a reasonable starting point for short-term storage of Deacetyl Vinorelbine solutions.
Q3: What are the typical degradation pathways for Deacetyl Vinorelbine?
As a metabolite of Vinorelbine, Deacetyl Vinorelbine is itself a product of a degradation pathway (deacetylation).[9][10] Further degradation is likely to occur through oxidation, hydrolysis, and photolysis, similar to other vinca alkaloids. Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, heat, light, and oxidizing agents, are necessary to fully elucidate its specific degradation pathways.[11][12][13][14]
Q4: How can I monitor the stability of my Deacetyl Vinorelbine sample?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.[6][15] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent experimental results. | Degradation of Deacetyl Vinorelbine due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the compound using a validated analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products or impurities. | 1. Conduct a forced degradation study to identify potential degradation products. 2. If using a new batch of the compound, request a certificate of analysis from the supplier. 3. Optimize the chromatographic method to ensure separation of all relevant peaks. |
| Precipitation in prepared solutions. | Poor solubility in the chosen solvent or exceeding the solubility limit. | 1. Consult literature for appropriate solvents; Dichloromethane and Methanol are noted for a related intermediate.[5] 2. Consider gentle warming or sonication to aid dissolution. 3. Prepare a more dilute solution. |
Data on Stability of Vinorelbine (Parent Compound)
The following tables summarize stability data for Vinorelbine, which can serve as a proxy for estimating the stability of Deacetyl Vinorelbine.
Table 1: Stability of Vinorelbine in Original Vials
| Storage Condition | Duration | Remaining Concentration | Reference |
| 2°C - 8°C (Refrigerated) | Until expiry date | As per label claim | [1][2] |
| Up to 25°C | Up to 72 hours | Stable | [1][2] |
| Punctured Vials at 2°C - 8°C | 28 days | Physicochemically stable | [16] |
Table 2: Stability of Diluted Vinorelbine Solutions
| Concentration & Diluent | Container | Storage Condition | Duration | Remaining Concentration | Reference |
| 0.5 mg/mL & 2 mg/mL in 5% Dextrose or 0.9% NaCl | PVC minibags | Room Temperature (under fluorescent light) | 120 hours | > 94% | [8] |
| 0.1 mg/mL - 3.0 mg/mL in 0.9% NaCl or 5% Glucose | Glass bottles or Polyolefine bags | 2°C - 8°C | 28 days | Physicochemically stable | [16] |
| 0.1 mg/mL - 3.0 mg/mL in 0.9% NaCl or 5% Glucose | Glass bottles or Polyolefine bags | Room Temperature | 4 days | Physicochemically stable | [16] |
| 0.1 mg/mL - 3.0 mg/mL in 0.9% NaCl or 5% Glucose | Polypropylene syringes | 2°C - 8°C | 7 days | Physicochemically stable | [16] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on methods developed for the simultaneous analysis of Vinorelbine and Deacetyl Vinorelbine.[6][17]
-
Chromatographic System: HPLC with UV detector.
-
Column: Cyano column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a suitable mixture of an aqueous buffer (e.g., 40 mM ammonium acetate, pH 3) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Internal Standard: Vinblastine.
-
Sample Preparation: a. Spike samples with the internal standard. b. Perform a liquid-liquid extraction using diethyl ether. c. Back-extract into an acidic aqueous solution. d. Inject the aqueous layer into the HPLC system.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Protocol 2: General Forced Degradation Study
This is a general protocol that should be adapted for Deacetyl Vinorelbine.[11][12][13][14]
-
Sample Preparation: Prepare stock solutions of Deacetyl Vinorelbine in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method (Protocol 1).
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: A typical workflow for conducting a forced degradation study.
Caption: Relationship between Vinorelbine and its primary metabolite.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medac.eu [medac.eu]
- 8. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 17. sps.nhs.uk [sps.nhs.uk]
Validation & Comparative
Comparative Analysis of Deacetyl Vinorelbine and Vinorelbine Cytotoxicity in NSCLC Cell Lines: A Data Review
This guide provides the available IC50 values for Vinorelbine in various NSCLC cell lines, outlines a standard experimental protocol for determining IC50 values, and visualizes the experimental workflow and the known signaling pathway of Vinorelbine. This information is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Vinorelbine IC50 Values in NSCLC Cell Lines
The following table summarizes the reported IC50 values for Vinorelbine in different human NSCLC cell lines. It is important to note that variations in experimental conditions, such as the duration of drug exposure and the specific assay used, can influence the observed IC50 values.
| Cell Line | Drug | IC50 Value | Exposure Time | Assay |
| A549 | Vinorelbine | 27.40 nM[1] | 48 hours | MTT Assay |
| A549 | Vinorelbine | 50.13 µM | 24 hours | XTT Assay |
| Calu-6 | Vinorelbine | 10.01 nM[1] | 48 hours | MTT Assay |
| H1792 | Vinorelbine | 5.639 nM[1] | 48 hours | MTT Assay |
Experimental Protocols
A detailed methodology for determining the IC50 values is crucial for the reproducibility and comparison of results. The following is a representative protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.
Materials:
-
NSCLC cell lines (e.g., A549, Calu-6, H1792)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Vinorelbine and/or Deacetyl Vinorelbine
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing NSCLC cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the test compound (Vinorelbine or Deacetyl Vinorelbine) in complete culture medium. A typical concentration range might span from picomolar to micromolar, depending on the anticipated potency of the drug.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values using the MTT assay.
Vinorelbine Signaling Pathway in NSCLC
Caption: Signaling pathway of Vinorelbine-induced apoptosis in NSCLC cells.
References
Deacetyl Vinorelbine: A Potential Strategy Against Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, diminishing the efficacy of established treatments and leading to therapeutic failure. Vinorelbine, a semi-synthetic vinca alkaloid, is a widely used chemotherapeutic agent that targets tubulin polymerization, a critical process in cell division. However, its effectiveness can be compromised by the development of resistance in cancer cells. This guide provides a comparative analysis of the potential efficacy of deacetyl vinorelbine, the primary active metabolite of vinorelbine, in overcoming drug resistance, supported by available experimental data and detailed methodologies.
Overcoming Resistance: The Role of Deacetyl Vinorelbine
Drug resistance to vinorelbine is frequently associated with the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of cancer cells, reducing its intracellular concentration and thereby its cytotoxic effect. Deacetyl vinorelbine, also known as 4-O-deacetylvinorelbine, is the main and only active metabolite of vinorelbine. While direct comparative studies on the efficacy of deacetyl vinorelbine versus vinorelbine in a broad range of drug-resistant cell lines are limited in publicly available literature, understanding its activity is crucial for developing strategies to circumvent vinorelbine resistance.
Comparative Efficacy in Drug-Resistant Cell Lines
Table 1: Comparative Cytotoxicity (IC50) of Vinorelbine in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Factor |
| P388 (sensitive) | Vinorelbine | 1.5 | - |
| P388/VNR (resistant) | Vinorelbine | 45.0 | 30 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits the growth of 50% of a cell population. Data extrapolated from studies on vinorelbine resistance.
Experimental Protocols
To ensure the reproducibility and validity of in vitro efficacy studies, detailed experimental protocols are essential. The following are standard methodologies for key experiments used to evaluate the cytotoxicity of chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., vinorelbine, deacetyl vinorelbine) and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the drug for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and resistance can aid in understanding the underlying mechanisms. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating drug efficacy and a simplified signaling pathway associated with vinorelbine action and resistance.
Caption: Experimental workflow for assessing the in vitro efficacy of anticancer drugs.
Caption: Simplified signaling pathway of vinorelbine and a key resistance mechanism.
Conclusion and Future Directions
While vinorelbine remains a valuable tool in cancer treatment, drug resistance poses a significant clinical challenge. Its active metabolite, deacetyl vinorelbine, holds potential for improved efficacy, particularly in resistant tumors. However, a clear understanding of its comparative cytotoxicity and its interaction with resistance mechanisms, such as P-glycoprotein-mediated efflux, requires further dedicated research. Future studies should focus on generating comprehensive in vitro data, including IC50 values of deacetyl vinorelbine in a panel of well-characterized drug-resistant cancer cell lines. Such data will be instrumental in guiding the rational design of novel therapeutic strategies to overcome vinorelbine resistance and improve patient outcomes.
Deacetyl Vinorelbine: Bridging the Gap Between Benchtop and Bedside in Cancer Research
A critical evaluation of the correlation between in vitro cytotoxicity and in vivo efficacy of Deacetyl Vinorelbine, the primary active metabolite of the widely used chemotherapeutic agent Vinorelbine, reveals a nuanced relationship essential for guiding preclinical and clinical drug development. While in vitro assays provide a foundational understanding of its anticancer activity, in vivo studies unveil a more complex interplay of factors influencing its therapeutic potential.
Deacetyl Vinorelbine, a key metabolite of Vinorelbine, exerts its cytotoxic effects through the disruption of microtubule dynamics, a mechanism shared with its parent compound. This interference with the cellular cytoskeleton ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Understanding the translation of this potent in vitro activity to a predictable in vivo response is paramount for optimizing its clinical application.
In Vitro Activity of Deacetyl Vinorelbine
In Vivo Efficacy of Deacetyl Vinorelbine
Preclinical in vivo studies, typically employing xenograft models in immunocompromised mice, are crucial for assessing the systemic antitumor activity of Deacetyl Vinorelbine. These studies evaluate metrics such as tumor growth inhibition (TGI) and tumor regression in response to treatment. Although specific in vivo efficacy data for Deacetyl Vinorelbine is not extensively published, its contribution to the overall in vivo activity of Vinorelbine is acknowledged. The metabolism of Vinorelbine to Deacetylvinorelbine is consistent for both oral and intravenous administration routes, indicating its systemic availability and contribution to the therapeutic effect regardless of the administration method.
Correlation and Discrepancies
The correlation between the in vitro and in vivo activity of anticancer agents like Deacetyl Vinorelbine is often not a simple one-to-one relationship. Several factors contribute to the observed differences:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Deacetyl Vinorelbine in a living organism significantly impact its concentration and duration of action at the tumor site.
-
Tumor Microenvironment: The complex milieu of the tumor, including stromal cells, vasculature, and extracellular matrix, can influence drug penetration and cellular response in ways not replicated in a two-dimensional cell culture.
-
Drug Resistance Mechanisms: In vivo, tumors can develop resistance to chemotherapy through various mechanisms, such as the upregulation of drug efflux pumps, which may not be fully captured in short-term in vitro assays.
Experimental Methodologies
A comprehensive understanding of the in vitro-in vivo correlation relies on standardized and well-documented experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Deacetyl Vinorelbine and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model
Xenograft studies in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer compounds.
Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives Deacetyl Vinorelbine at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The mechanism of action of Deacetyl Vinorelbine, like other vinca alkaloids, involves the disruption of microtubule polymerization, which in turn affects several downstream signaling pathways.
References
A Comparative Guide: Deacetyl Vinorelbine in Combination with Cisplatin for Lung Cancer Cell Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Deacetyl Vinorelbine (D-VNB) in combination with cisplatin in lung cancer cells. Due to the limited availability of specific data on Deacetyl Vinorelbine, this document focuses on its parent compound, Vinorelbine, in combination with cisplatin, a standard chemotherapeutic agent for non-small cell lung cancer (NSCLC). The experimental data presented herein is derived from studies on human lung adenocarcinoma cell lines, primarily A549 and its cisplatin-resistant variant, A549/DDP.
Efficacy of Vinorelbine and Cisplatin Combination
Data Presentation
Table 1: IC50 Values of Vinorelbine and Cisplatin in A549 Lung Cancer Cells
| Drug | Cell Line | IC50 Value | Exposure Time | Citation |
| Vinorelbine | A549 | 27.40 nM | 48 hours | |
| Vinorelbine | A549 | 4 µM | 48 hours | |
| Cisplatin | A549 | 9 ± 1.6 µM | 72 hours | [1] |
| Cisplatin | A549 | 16.48 µM | 24 hours | [2] |
| Cisplatin | A549 | 4.97 µg/mL | Not Specified | [3] |
| Cisplatin | A549/DDP | 34.15 µg/mL | Not Specified | [3] |
Table 2: Effect of Vinorelbine on Cisplatin Sensitivity and Apoptosis in A549/DDP Cells
| Vinorelbine Concentration | Increase in Cisplatin Sensitivity (Fold Change) | Increase in Apoptosis Rate (Fold Change) | Citation |
| 1 µmol/L | 1.91 | 2.25 | [4] |
| 5 µmol/L | 2.54 | 3.82 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Vinorelbine, Cisplatin, or their combination for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat A549 cells with the desired concentrations of Vinorelbine, Cisplatin, or the combination for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PTEN, p-Akt, Akt, Bcl-2, Caspase-3, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the combination of Vinorelbine and Cisplatin.
Signaling Pathway
Caption: Modulation of the PTEN/Akt/NF-κB pathway by Vinorelbine and Cisplatin.
References
- 1. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The effect and mechanism of vinorelbine on cisplatin resistance of human lung cancer cell line A549/DDP] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Activity of Deacetyl Vinorelbine and Paclitaxel
This guide provides a detailed comparison of the anti-proliferative activities of Deacetyl Vinorelbine (the active metabolite of Vinorelbine) and Paclitaxel, two potent anti-mitotic agents used in cancer chemotherapy. The comparison is supported by experimental data on their efficacy in various cancer cell lines, detailed methodologies of key assays, and visualizations of their mechanisms of action.
Introduction to the Compounds
Deacetyl Vinorelbine (D-VRL) is the primary and most active metabolite of Vinorelbine, a semi-synthetic vinca alkaloid.[1][2] Vinorelbine itself is widely used in the treatment of non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Like other vinca alkaloids, its cytotoxic effects are primarily due to its interaction with tubulin, a key component of microtubules.[3][4]
Paclitaxel , sold under the brand name Taxol, is a member of the taxane class of chemotherapy drugs. It is a natural product originally isolated from the Pacific yew tree, Taxus brevifolia. Paclitaxel is a cornerstone in the treatment of ovarian, breast, lung, and other cancers. Its mechanism also involves the disruption of microtubule function, but through a distinct process compared to vinca alkaloids.
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
Both Deacetyl Vinorelbine (via its parent compound Vinorelbine) and Paclitaxel exert their anti-proliferative effects by disrupting microtubule dynamics, which is crucial for cell division, particularly during the mitotic (M) phase of the cell cycle. However, they do so in opposite ways.
Deacetyl Vinorelbine/Vinorelbine: The Microtubule Destabilizer
Vinorelbine binds to the β-tubulin subunits at the positive end of microtubules, a site known as the Vinca-binding domain.[3] This binding inhibits the polymerization of tubulin dimers into microtubules.[1] At high concentrations, this leads to microtubule depolymerization and the destruction of the mitotic spindle. At lower, clinically relevant concentrations, it suppresses the dynamic instability of microtubules. This disruption prevents the proper alignment and segregation of chromosomes during mitosis, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3][5]
Paclitaxel: The Microtubule Stabilizer
In contrast to Vinorelbine, Paclitaxel hyper-stabilizes microtubules. It binds to the β-tubulin subunit on the inside of the microtubule, promoting the assembly of tubulin dimers and preventing their depolymerization. This action results in the formation of abnormal, non-functional microtubule bundles and disrupts the normal dynamic reorganization of the microtubule network required for mitosis. The stabilized microtubules lead to the arrest of the cell cycle at the G2/M phase, triggering the spindle assembly checkpoint and ultimately inducing apoptosis.
Quantitative Data Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Vinorelbine and Paclitaxel in various cancer cell lines, as determined by in vitro cytotoxicity assays.
Note: As specific IC50 data for Deacetyl Vinorelbine is limited in publicly available literature, data for its parent compound, Vinorelbine, is presented here.
Table 1: IC50 Values of Vinorelbine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| COLO-829 | Skin Melanoma | 0.000475 |
| HT-144 | Skin Melanoma | 0.000849 |
| TE-9 | Esophageal Carcinoma | 0.001078 |
| NCI-H522 | Lung Adenocarcinoma | 0.001861 |
| SNU-398 | Liver Hepatocellular Carcinoma | 0.001964 |
| MB-49 | Murine Bladder Carcinoma | ~0.05 (40 ng/mL)[6] |
Source: Genomics of Drug Sensitivity in Cancer (unless otherwise cited)[7]
Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| Various (8 lines) | Human Tumor | 2.5 - 7.5 | [8] |
| NSCLC lines (median) | Non-Small Cell Lung Cancer | 27 (at 120h exposure) | [6] |
| SCLC lines (median) | Small Cell Lung Cancer | 5000 (at 120h exposure) | [6] |
| MCF-7 | Breast Cancer | 3500 | [9] |
| MDA-MB-231 | Breast Cancer | 300 | [9] |
| SKBR3 | Breast Cancer | 4000 | [9] |
| BT-474 | Breast Cancer | 19 |[9] |
Experimental Protocols
Accurate assessment of anti-proliferative activity relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to generate the type of data presented above.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Deacetyl Vinorelbine or Paclitaxel. Include untreated cells as a negative control and a solvent-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against drug concentration.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of the test compounds for a specific duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is measured for thousands of individual cells.
-
Data Analysis: Generate a histogram of DNA content versus cell count. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Annexin V Assay for Apoptosis
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. By conjugating Annexin V to a fluorescent tag (e.g., FITC), early apoptotic cells can be identified. A viability dye like Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10]
Protocol:
-
Cell Treatment: Treat cells with the compounds as described previously.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of a compound.
Conclusion
Deacetyl Vinorelbine (as represented by Vinorelbine) and Paclitaxel are highly effective anti-proliferative agents that both achieve their cytotoxic effects by disrupting microtubule function, leading to mitotic arrest and apoptosis. Their key difference lies in their mechanism: Vinorelbine destabilizes microtubules by inhibiting polymerization, whereas Paclitaxel hyper-stabilizes them by preventing depolymerization.
The provided IC50 data indicates that both compounds are potent in the nanomolar to low micromolar range against a variety of cancer cell lines. However, direct comparison of potency is complex and highly dependent on the specific cell line, exposure time, and assay conditions. For instance, while Vinorelbine shows potent activity against melanoma and lung cancer lines in the low nanomolar range, Paclitaxel's efficacy can vary dramatically, from 19 nM in BT-474 breast cancer cells to several micromolars in others.[7][9] This highlights the importance of empirical testing in relevant models for specific research or drug development applications. The experimental protocols and workflow detailed in this guide provide a robust framework for conducting such comparative studies.
References
- 1. Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vinorelbine's anti-tumor actions may depend on the mitotic apoptosis, autophagy and inflammation: hypotheses with implications for chemo-immunotherapy of advanced cancers and pediatric gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to vinorelbine inhibits in vitro proliferation and invasiveness of transitional cell bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Drug: Vinorelbine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. [Properties of antitumor activity of vinorelbine tartrate, a new vinca alkaloid antitumor agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Deacetyl Vinorelbine and docetaxel in breast cancer cells.
A detailed review of the available in-vitro experimental data on the efficacy and mechanisms of action of Deacetyl Vinorelbine and Docetaxel in MCF-7 and MDA-MB-231 breast cancer cell lines.
Introduction
The landscape of breast cancer treatment is continually evolving, with a strong emphasis on the development of targeted and more efficacious chemotherapeutic agents. Among the established and emerging drugs, microtubule-targeting agents play a pivotal role. This guide provides a head-to-head comparison of two such agents: Deacetyl Vinorelbine, the primary active metabolite of Vinorelbine, and Docetaxel, a widely used taxane.
Due to a lack of publicly available in-vitro data directly comparing Deacetyl Vinorelbine with Docetaxel in breast cancer cell lines, this guide will leverage data on the parent compound, Vinorelbine, as a proxy for its deacetylated metabolite, which has been reported to exhibit similar antitumor activity.[1] This comparison will focus on their effects on two well-characterized breast cancer cell lines: the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231.
Mechanism of Action
Both Vinorelbine and Docetaxel exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton crucial for cell division. However, they achieve this through distinct mechanisms.
Deacetyl Vinorelbine (via Vinorelbine): As a vinca alkaloid, Vinorelbine inhibits microtubule polymerization by binding to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule formation leads to the arrest of cells in the M-phase of the cell cycle and subsequent induction of apoptosis.[2]
Docetaxel: In contrast, Docetaxel, a taxane, stabilizes microtubules by binding to the β-tubulin subunit, promoting their assembly and preventing their depolymerization. This leads to the formation of stable, non-functional microtubule bundles, resulting in a blockage of mitosis and ultimately, cell death.[3]
Caption: Mechanisms of action for Deacetyl Vinorelbine (via Vinorelbine) and Docetaxel.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of Vinorelbine and Docetaxel on the viability, apoptosis, and cell cycle of MCF-7 and MDA-MB-231 breast cancer cells. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 (nM) | Incubation Time (h) |
| Vinorelbine | MCF-7 | >10,000 | 24 |
| MDA-MB-231 | 142.6 | Not Specified | |
| Docetaxel | MCF-7 | ~1.5 - 5 | 72 |
| MDA-MB-231 | ~2.5 - 10 | 72 |
Note: The IC50 values for Vinorelbine and Docetaxel are from separate studies and different incubation times, which significantly impacts the results. The higher IC50 for Vinorelbine in MCF-7 cells at 24 hours suggests lower potency at this time point compared to Docetaxel at 72 hours.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapy drugs eliminate cancer cells.
| Drug | Cell Line | Apoptotic Cells (%) | Concentration (nM) | Incubation Time (h) |
| Vinorelbine | MCF-7 | Not specified | Not specified | Not specified |
| MDA-MB-231 | Not specified | Not specified | Not specified | |
| Docetaxel | MCF-7 | Significant increase | 10 | 48 |
| MDA-MB-231 | Significant increase | 10 | 48 |
Note: While specific percentages are not consistently reported across studies, both drugs are known to induce apoptosis in these cell lines.
Cell Cycle Arrest
Disruption of the cell cycle is a primary mechanism of action for many anticancer agents.
| Drug | Cell Line | Cell Cycle Phase Arrest | Concentration (nM) | Incubation Time (h) |
| Vinorelbine | MCF-7 | G2/M | Not specified | Not specified |
| MDA-MB-231 | G2/M | Not specified | Not specified | |
| Docetaxel | MCF-7 | G2/M | 10 | 24 |
| MDA-MB-231 | G2/M | 10 | 24 |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Deacetyl Vinorelbine or Docetaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of Deacetyl Vinorelbine or Docetaxel for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for an Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing and Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for a propidium iodide-based cell cycle analysis.
Signaling Pathways
Both Deacetyl Vinorelbine (via Vinorelbine) and Docetaxel, through their primary mechanism of disrupting microtubule function, trigger a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.
Caption: General signaling pathway leading to cell death induced by microtubule-targeting agents.
Conclusion
This guide provides a comparative overview of Deacetyl Vinorelbine (extrapolated from Vinorelbine data) and Docetaxel in the context of their in-vitro effects on breast cancer cells. Both agents are effective inducers of cell cycle arrest and apoptosis through their interaction with the microtubule network, albeit via different mechanisms. The available data suggests that Docetaxel may exhibit greater potency in vitro, as indicated by lower IC50 values, although direct comparative studies with Deacetyl Vinorelbine are needed to confirm this. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers in the field of oncology and drug development. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two important anticancer agents.
References
A Comparative Pharmacokinetic Analysis of Oral versus Intravenous Vinorelbine and its Active Metabolite
A comprehensive review of the pharmacokinetic profiles of oral and intravenous formulations of the chemotherapeutic agent vinorelbine reveals comparable systemic exposure and metabolic pathways, offering clinicians flexibility in treatment administration. This guide synthesizes key experimental data to provide an objective comparison for researchers, scientists, and drug development professionals.
Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. While traditionally administered intravenously, the development of an oral formulation has provided a more convenient option for patients. This guide delves into the pharmacokinetic nuances of both routes of administration, with a focus on the parent drug and its primary active metabolite, deacetylvinorelbine.
Pharmacokinetic Profile of Vinorelbine: Oral vs. Intravenous
Clinical studies have established that oral vinorelbine, when administered at a higher dose, can achieve systemic exposure comparable to the intravenous formulation. The absolute bioavailability of oral vinorelbine is consistently reported to be around 40%.[1] To achieve bioequivalent Area Under the Curve (AUC) values, an 80 mg/m² oral dose is considered equivalent to a 30 mg/m² intravenous dose, and a 60 mg/m² oral dose corresponds to a 25 mg/m² intravenous dose.[1][2]
The following table summarizes the key pharmacokinetic parameters for both administration routes.
| Pharmacokinetic Parameter | Oral Vinorelbine (80 mg/m²) | Intravenous Vinorelbine (30 mg/m²) |
| Cmax (ng/mL) | 133.4 ± 42.3 | Not directly comparable due to infusion |
| Tmax (h) | 1.4 ± 0.7 | Not applicable (end of infusion) |
| AUC (ng·h/mL) | 1216 ± 521 | 1230 ± 290 |
| Absolute Bioavailability | ~40% | 100% |
| Terminal Half-life (h) | ~40 | 27.7 - 43.6 |
Table 1: Comparative Pharmacokinetic Parameters of Oral and Intravenous Vinorelbine. Data compiled from multiple clinical trials.
Deacetylvinorelbine: The Active Metabolite
The primary and only pharmacologically active metabolite of vinorelbine is 4-O-deacetylvinorelbine (deacetylvinorelbine).[3] Importantly, the metabolic pathway for the formation of deacetylvinorelbine is identical for both oral and intravenous administration.[3][4]
Pharmacokinetic studies indicate that deacetylvinorelbine is present in the bloodstream at low concentrations following the administration of either oral or intravenous vinorelbine. For both routes, the time to reach maximum concentration (Tmax) for this metabolite is approximately 7 hours, with peak concentrations (Cmax) remaining below 10 ng/mL.[5] This suggests that the formation and systemic exposure to this active metabolite are consistent regardless of the administration route.
| Pharmacokinetic Parameter | Deacetylvinorelbine (from Oral Vinorelbine) | Deacetylvinorelbine (from Intravenous Vinorelbine) |
| Cmax (ng/mL) | < 10 | < 10 |
| Tmax (h) | ~7 | ~7 |
| AUC (ng·h/mL) | Data not consistently reported | Data not consistently reported |
Table 2: Pharmacokinetic Parameters of Deacetylvinorelbine following Oral and Intravenous Vinorelbine Administration. Due to low concentrations, detailed AUC data is not widely available.
Experimental Protocols
The data presented in this guide are derived from clinical trials employing rigorous methodologies. A typical study design involves a randomized, crossover trial where patients receive both oral and intravenous vinorelbine with a washout period in between.
Key Methodological Components:
-
Patient Population: Studies typically enroll adult patients with solid tumors.
-
Dosing Regimens:
-
Intravenous: 25 mg/m² or 30 mg/m² administered as a 15-20 minute infusion.
-
Oral: 60 mg/m² or 80 mg/m² administered as soft gelatin capsules.
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points, often over 168 hours, following drug administration to capture the complete pharmacokinetic profile.
-
Analytical Method: Vinorelbine and deacetylvinorelbine concentrations in plasma or blood are quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6]
Visualizing the Pharmacokinetic Pathways and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the pharmacokinetic pathways and a typical experimental workflow.
Figure 1: Pharmacokinetic pathways of oral and intravenous vinorelbine.
Figure 2: Experimental workflow of a crossover pharmacokinetic study.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oral versus intravenous vinorelbine: clinical safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of oral versus intravenous dose of vinorelbine to achieve equivalent blood exposures in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Deacetyl Vinorelbine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Deacetyl Vinorelbine, the primary active metabolite of the anti-cancer agent Vinorelbine. Understanding the performance of different analytical techniques is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document outlines the predominant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and offers a look at alternative approaches, supported by experimental data and detailed protocols.
Metabolic Pathway of Vinorelbine
Vinorelbine undergoes phase I metabolism, primarily through deacetylation, to form its active metabolite, 4-O-deacetylvinorelbine (Deacetyl Vinorelbine). This biotransformation is predominantly carried out by cytochrome P450 enzymes in the liver.[1] The resulting metabolite is then slowly cleared from the bloodstream.[1]
Caption: Metabolic conversion of Vinorelbine to Deacetyl Vinorelbine.
Comparison of Analytical Methods
The quantification of Deacetyl Vinorelbine in biological matrices is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[2] However, other techniques like Capillary Electrophoresis (CE) have also been explored for the separation of vinca alkaloids.
Performance Characteristics of LC-MS/MS Methods
The following table summarizes the performance of various validated LC-MS/MS methods for the quantification of Deacetyl Vinorelbine in human biological matrices.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Whole Blood | Human Serum | Human Plasma |
| LLOQ (ng/mL) | 0.05 | 1 | 0.1 |
| Linearity (ng/mL) | 0.05 - 25 | 1 - 1000 | 0.1 - 100 |
| Intra-assay Precision (%) | ≤ 11.6 | Not Reported | < 6.0 |
| Inter-assay Precision (%) | ≤ 10.4 | Not Reported | < 6.0 |
| Accuracy (%) | -10.0 to 7.4 | Not Reported | ± 4.7 |
| Extraction Method | Protein Precipitation | Not Reported | Protein Precipitation |
Data compiled from multiple sources.[3][4]
Alternative Method: Capillary Electrophoresis
Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the separation of multiple vinca alkaloids, including Deacetyl Vinorelbine. While not as commonly used for routine quantitative bioanalysis of this specific metabolite, it presents a viable alternative.
| Parameter | Capillary Electrophoresis Method |
| Analytes | 11 Vinca Alkaloids (including Deacetyl Vinorelbine) |
| Separation Time | < 10 minutes |
| Detection | Diode Array |
| Validation | Specificity, Linearity, Range, LOQ, LOD, Accuracy |
Based on a study on the separation of various Vinca alkaloids.[5]
Experimental Protocols
Generalized LC-MS/MS Method for Deacetyl Vinorelbine Quantification
This protocol represents a typical workflow for the quantification of Deacetyl Vinorelbine in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (e.g., plasma, whole blood), add an internal standard.
-
Precipitate proteins by adding an organic solvent such as a 1:1 (v/v) mixture of acetonitrile and methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an ammonium acetate buffer and organic solvents (e.g., acetonitrile, methanol).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: Inject a small volume of the prepared sample supernatant (e.g., 20 µL) onto the column.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Monitor the specific precursor-to-product ion transitions for both Deacetyl Vinorelbine and the internal standard.
4. Data Analysis
-
Quantify the concentration of Deacetyl Vinorelbine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is essential to ensure the reliability of the data. The workflow below is based on the principles outlined in the FDA's guidance documents.[6][7]
Caption: Bioanalytical method validation workflow.
Conclusion
The quantification of Deacetyl Vinorelbine is reliably achieved with high sensitivity and specificity using LC-MS/MS methods. These methods are well-established and validated, making them the gold standard for pharmacokinetic and clinical studies. While alternative techniques like Capillary Electrophoresis exist and show promise for the separation of vinca alkaloids, LC-MS/MS remains the preferred platform for routine bioanalysis due to its robustness and widespread availability. The choice of the specific method parameters, such as the biological matrix and extraction procedure, should be guided by the specific requirements of the study. Proper method validation in accordance with regulatory guidelines is paramount to ensure data integrity and reliability.
References
- 1. Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the separation of Vinca alkaloids by nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Cross-resistance studies of Deacetyl Vinorelbine in chemoresistant models.
A Comparative Guide for Researchers in Oncology Drug Development
Deacetyl Vinorelbine, an active metabolite of the vinca alkaloid Vinorelbine, demonstrates significant anti-tumor activity. However, as with many chemotherapeutic agents, the development of drug resistance poses a critical challenge to its clinical efficacy. Understanding the cross-resistance profile of Deacetyl Vinorelbine is paramount for optimizing treatment strategies and developing novel therapeutic combinations. This guide provides a comparative analysis of Deacetyl Vinorelbine's performance in various chemoresistant models, supported by experimental data and detailed methodologies.
Unveiling the Resistance Landscape: A Quantitative Comparison
The primary mechanism of resistance to Vinca alkaloids, including Deacetyl Vinorelbine, is the overexpression of P-glycoprotein (P-gp), a drug efflux pump that actively removes the drug from cancer cells. This often leads to a multidrug resistance (MDR) phenotype, conferring resistance to a broad spectrum of structurally and functionally unrelated drugs.
To quantify the extent of cross-resistance, the half-maximal inhibitory concentration (IC50) of Deacetyl Vinorelbine and other chemotherapeutic agents is determined in both drug-sensitive parental cell lines and their resistant counterparts. The resistance factor (RF) is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A higher RF indicates a greater degree of resistance.
Below is a summary of the cytotoxic activities of Vinflunine (a close structural and functional analog of Deacetyl Vinorelbine), Vinorelbine, and Vinblastine against a Vinorelbine-sensitive (P388) and a Vinorelbine-resistant (P388/VNR) murine leukemia cell line.
| Compound | P388 (Sensitive) IC50 (nM) | P388/VNR (Resistant) IC50 (nM) | Resistance Factor (RF) |
| Vinorelbine | 1.5 | 45 | 30 |
| Vinflunine | 2.0 | 10 | 5 |
| Vinblastine | 1.0 | 30 | 30 |
Data adapted from a study on Vinflunine in Vinorelbine-resistant cell lines.[1][2]
These data indicate that while the P388/VNR cell line exhibits significant cross-resistance to both Vinorelbine and Vinblastine, it is considerably less resistant to Vinflunine. This suggests that the structural modifications in Vinflunine may render it a poorer substrate for the P-gp efflux pump, allowing it to maintain greater activity in resistant cells.
Experimental Protocols: Methodologies for Assessing Cross-Resistance
The following are detailed protocols for key experiments used to evaluate cross-resistance to Deacetyl Vinorelbine.
Establishment of Chemoresistant Cell Lines
This protocol describes a common method for generating chemoresistant cancer cell lines through continuous exposure to a cytotoxic agent.
Workflow for Developing Chemoresistant Cell Lines
Caption: Workflow for establishing a chemoresistant cell line.
Procedure:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of the selecting drug (e.g., Vinorelbine) using a standard cytotoxicity assay.
-
Initial Exposure: Continuously expose the parental cells to a low concentration of the drug (e.g., IC20-IC30).
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Selection and Expansion: Isolate and expand clones that demonstrate stable growth at higher drug concentrations.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 and assessing the expression of resistance-related proteins like P-gp.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
SRB Assay Workflow
References
A Comparative Analysis of Gene Expression Changes Induced by Vinorelbine and its Active Metabolite, Deacetyl Vinorelbine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known effects of the chemotherapeutic agent Vinorelbine and its principal active metabolite, 4-O-deacetylvinorelbine (Deacetyl Vinorelbine), on gene expression in cancer cells. While both compounds exhibit similar anti-tumor activity, a comprehensive, head-to-head comparison of their impact on the global transcriptome is not yet available in published literature. This guide synthesizes the existing data to offer a comparative overview and provides standardized protocols for researchers aiming to conduct such studies.
Introduction to Vinorelbine and Deacetyl Vinorelbine
Vinorelbine is a semi-synthetic vinca alkaloid that functions as a mitotic inhibitor by interfering with tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Vinorelbine is primarily metabolized in the liver by cytochrome P450 enzymes of the CYP3A subfamily into several metabolites.[1] The main active metabolite, Deacetyl Vinorelbine, has been shown to possess a potent anti-tumor activity comparable to its parent compound.[3][4] Understanding the distinct and overlapping effects of these two molecules on gene expression is crucial for optimizing therapeutic strategies and elucidating mechanisms of action and resistance.
Comparative Gene Expression Data
Direct comparative data on global gene expression changes is limited. However, studies on individual compounds have identified key genes and pathways that are modulated. The most direct comparison to date has focused on a limited set of genes in Non-Small Cell Lung Cancer (NSCLC) cells.
Table 1: Summary of Known Gene Expression Changes
| Gene/Pathway | Vinorelbine | Deacetyl Vinorelbine | Cell Line Context | Reference |
| Cyclin D1 (CCND1) | ↓ Decreased Expression | ↓ Decreased Expression | NSCLC | [5] |
| ABCG2 | ↓ Decreased Expression | ↓ Decreased Expression | NSCLC | [5] |
| Bcl-2 | ↓ Decreased Expression | Not Reported | NSCLC | [6] |
| p53 Signaling | ↑ Induced/Activated | Not Reported | Various | [1][7] |
| PI3K/AKT Signaling | ↓ Inhibited | Not Reported | NSCLC | [8] |
| MAPK/ERK Signaling | Modulated (Context-dependent) | Not Reported | Various | [5][9][10] |
| p38 MAPK | ↑ Activated | Not Reported | Breast Cancer | [11] |
Note: The majority of detailed gene expression studies have been conducted on Vinorelbine. Given that Deacetyl Vinorelbine is the active metabolite, it is hypothesized to induce a similar, though not necessarily identical, spectrum of gene expression changes.
Key Signaling Pathways
Vinorelbine's cytotoxic effects are mediated through the modulation of several critical signaling pathways. Disruption of microtubule formation is a primary stress event that triggers downstream signaling cascades, ultimately leading to apoptosis.
Caption: Signaling pathways modulated by Vinorelbine.
Experimental Protocols
This section outlines a representative protocol for a comparative analysis of gene expression changes using RNA sequencing (RNA-seq).
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare stock solutions of Vinorelbine Tartrate and Deacetyl Vinorelbine in sterile DMSO. Further dilute to working concentrations in the culture medium immediately before use.
-
Treatment Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Replace the medium with fresh medium containing Vinorelbine, Deacetyl Vinorelbine at desired concentrations (e.g., IC50 value), or a vehicle control (DMSO).
-
Incubate for a predetermined time period (e.g., 24, 48 hours).
-
Perform all treatments in triplicate for statistical robustness.
-
2. RNA Extraction and Quality Control
-
RNA Isolation: Harvest cells and isolate total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-seq.
-
3. Library Preparation and RNA Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Perform paired-end sequencing on a high-throughput platform like the Illumina NovaSeq.
4. Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform differential gene expression analysis between treatment groups (Vinorelbine vs. Control, Deacetyl Vinorelbine vs. Control, and Vinorelbine vs. Deacetyl Vinorelbine).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or GSEA to identify significantly affected biological processes and pathways.
Caption: A typical workflow for comparative transcriptomic analysis.
Conclusion
While Vinorelbine and its active metabolite Deacetyl Vinorelbine are known to have similar cytotoxic activities, the nuances of their effects on gene expression are not fully elucidated. The limited available data suggests an overlapping mechanism, particularly in the downregulation of key proliferation and drug resistance genes like Cyclin D1 and ABCG2. However, the broader transcriptomic landscape may hold subtle but significant differences. The provided experimental framework offers a robust methodology for researchers to conduct direct comparative studies, which are essential for a deeper understanding of Vinorelbine's pharmacology and for the development of more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression analysis about cell lines in CCLE [protocols.io]
- 5. Differential effect of vinorelbine versus paclitaxel on ERK2 kinase activity during apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional down-regulation of Bcl-2 by vinorelbine: identification of a novel binding site of p53 on Bcl-2 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin and vinorelbine act independently via p53 expression and p38 activation respectively in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. [PDF] Activation of AKT/ERK confers non-small cell lung cancer cells resistance to vinorelbine. | Semantic Scholar [semanticscholar.org]
- 10. Activation of AKT/ERK confers non-small cell lung cancer cells resistance to vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin and vinorelbine act independently via p53 expression and p38 activation respectively in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Deacetyl Vinorelbine and Vinorelbine
An in-depth examination of the therapeutic potential of Deacetyl Vinorelbine, the primary active metabolite of the established chemotherapy agent Vinorelbine, reveals a compound with promising, albeit not yet fully defined, cytotoxic capabilities. While direct comparative studies on the therapeutic index remain scarce, available preclinical data allows for a preliminary assessment of its efficacy and toxicity relative to its parent compound.
Deacetyl Vinorelbine has been identified as the principal and active metabolite of Vinorelbine, exhibiting a similar mechanism of action by inhibiting microtubule assembly, which is crucial for cell division. This shared mechanism underscores its potential as an anticancer agent. However, a comprehensive understanding of its therapeutic index—a critical measure of a drug's safety and efficacy, calculated as the ratio of the toxic dose to the therapeutic dose—requires a detailed analysis of its performance in both in vitro and in vivo studies.
In Vitro Efficacy: A Glimpse of Potency
In vitro studies are fundamental in determining the cytotoxic potential of a compound against cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in these assessments. While extensive IC50 data is available for Vinorelbine across a range of cancer cell lines, directly comparable data for Deacetyl Vinorelbine is limited.
One study focusing on the antiangiogenic properties of these compounds provided IC50 values for both Vinorelbine and its deacetylated metabolite in Human Umbilical Vein Endothelial Cells (HUVECs). In this context, Deacetyl Vinorelbine demonstrated greater potency than its parent compound.
Table 1: In Vitro Efficacy (IC50) in HUVECs
| Compound | IC50 (96h exposure) |
| Vinorelbine | 1.23 nmol/l |
| 4-O-Deacetylvinorelbine | 0.55 nmol/l |
This data highlights the potential of Deacetyl Vinorelbine, at least in the context of inhibiting the formation of new blood vessels, a critical process for tumor growth.
Table 2: Representative In Vitro Efficacy (IC50) of Vinorelbine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| HOS | Osteosarcoma | 0.4 ± 0.2 nM (72h) |
| MG-63 | Osteosarcoma | Not specified |
| C32, G361 | Melanoma | Comparable to Vindesine |
| StMl11a, StMl12d, StMl14a | Melanoma | 60 nM to 70 nM (1h exposure) |
| Leukemic cell lines (lymphoid) | Leukemia | More sensitive than myeloid lines |
| Fresh B-CLL cells | Leukemia | 4 ng/ml to 83 µg/ml |
| MDA-MB-231 | Triple-negative Breast Cancer | 142.6 nM |
In Vivo Toxicity: The Missing Piece of the Puzzle
A crucial component for calculating the therapeutic index is in vivo toxicity data, typically represented by the median lethal dose (LD50) or the maximum tolerated dose (MTD). An LD50 value for Vinorelbine in mice has been established.
Table 3: In Vivo Toxicity of Vinorelbine
| Compound | Animal Model | LD50 |
| Vinorelbine | Mice | 30.5 mg/kg[1] |
Crucially, a corresponding LD50 or MTD value for Deacetyl Vinorelbine from preclinical in vivo studies is not available in the reviewed literature. This significant data gap prevents a direct calculation and comparison of the therapeutic index between the two compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the methodologies employed in the cited studies are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (Vinorelbine or Deacetyl Vinorelbine) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo LD50 Determination
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a population of test animals.
-
Animal Model: A specific strain and sex of animal (e.g., male and female BALB/c mice) are used.
-
Dose Administration: Graded doses of the test compound are administered to different groups of animals via a specific route (e.g., intraperitoneal injection).
-
Observation Period: The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded, and statistical methods (e.g., probit analysis) are used to calculate the LD50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Safe Disposal of Deacetyl Vinorelbine Sulfate Salt: A Procedural Guide
For researchers, scientists, and drug development professionals handling Deacetyl Vinorelbine Sulfate Salt, a critical aspect of laboratory safety is the proper disposal of this potent compound. Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound, based on safety data for closely related vinca alkaloids.
Hazard Profile
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Face Protection: A face shield may be necessary depending on the scale of the disposal.
-
Respiratory Protection: If there is a risk of dust generation, a respirator is required.
Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of at an approved waste disposal plant in accordance with national and local regulations.
Step-by-Step Disposal Procedure:
-
Do Not Mix: Never mix this compound waste with other chemical waste.
-
Original Containers: Whenever possible, leave the chemical waste in its original container. If this is not feasible, use a clearly labeled, sealed container suitable for hazardous waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."
-
Uncleaned Containers: Any containers that have come into contact with the compound must be treated as the product itself and disposed of as hazardous waste.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel.
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet for Vinorelbine or any other relevant safety information.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure adequate ventilation, working under a hood if possible.
-
Containment: Cover drains to prevent the substance from entering waterways.
-
Clean-up: Carefully collect the spilled material. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Dispose: Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the affected area thoroughly.
Emergency Procedures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If Exposed or Concerned: Get medical advice or attention.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Deacetyl Vinorelbine Sulfate Salt
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Deacetyl Vinorelbine Sulfate Salt, a potent compound requiring stringent safety measures. Adherence to these guidelines is mandatory to ensure the well-being of all laboratory personnel and to maintain a safe research environment.
This compound is a metabolite of Vinorelbine and is intended for research use only.[1][2] Due to its potential health hazards, including possible risk to fertility or the unborn child, and the fact that its chemical, physical, and toxicological properties have not been thoroughly investigated, all handling must be conducted with the utmost care.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE, which should be selected based on the concentration and amount of the substance being used at the specific workplace.[3]
| Protection Type | Specific Equipment | Standard/Certification |
| Respiratory Protection | NIOSH/CEN approved respirator | Required when dusts are generated or if working outside of a ventilated enclosure. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye Protection | Safety glasses with side-shields or a face shield | NIOSH (US) or EN 166 (EU) approved.[3][4] |
| Skin and Body Protection | Complete chemical-resistant suit | Provides full body protection from dust or aerosols.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key procedural steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
